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Hexanoyl-Coenzyme A (triammonium)

Cat. No.: B12381826
M. Wt: 916.8 g/mol
InChI Key: MXEFXWIYODKXEJ-GUOUMXCNSA-N
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Description

Historical Context of Coenzyme A Thioester Research

The journey to understanding Hexanoyl-CoA begins with the discovery of its parent molecule, Coenzyme A (CoA). In 1946, Fritz Lipmann identified CoA, naming it for its role in the "activation of acetate". wikipedia.org His work, which earned him the Nobel Prize in Physiology or Medicine in 1953, revealed that CoA is a crucial cofactor in cellular metabolism, essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.orgebsco.combritannica.com Lipmann and his colleagues determined the structure of CoA in the early 1950s, identifying pantothenic acid as a central component. wikipedia.org

The research of Feodor Lynen and Konrad Bloch, who also received a Nobel Prize in 1964, further illuminated the role of CoA and its thioester derivatives in fatty acid and cholesterol metabolism. bris.ac.uk Thioesters, like Hexanoyl-CoA, are formed by the reaction of a thiol with a carboxylic acid. taylorandfrancis.com The thioester bond is a high-energy bond, making acyl-CoA molecules like Hexanoyl-CoA reactive and effective acyl group donors in various enzymatic reactions. taylorandfrancis.comyoutube.com This high-energy nature is fundamental to its role in metabolic pathways.

Early research established that CoA and its thioesters are central to energy metabolism, linking the breakdown of carbohydrates, fats, and proteins to the production of ATP, the cell's energy currency. ebsco.comrucares.org The discovery of CoA and the subsequent characterization of its thioester derivatives laid the foundation for understanding the intricate network of metabolic pathways that sustain life.

Significance of Hexanoyl-Coenzyme A as a Metabolic Intermediate

Hexanoyl-CoA, also known as caproyl-CoA, is a medium-chain fatty acyl-CoA that serves as a key intermediate in several metabolic pathways. ontosight.aihmdb.ca Its significance stems from its central position in both catabolic and anabolic processes.

Fatty Acid Metabolism:

Beta-Oxidation: Hexanoyl-CoA is an intermediate in the beta-oxidation of fatty acids. ontosight.aireactome.org In this process, the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. ontosight.aireactome.org The breakdown of hexanoyl-CoA specifically yields butanoyl-CoA. reactome.org

Fatty Acid Synthesis: Conversely, Hexanoyl-CoA is also involved in fatty acid synthesis, a process that is essentially the reverse of beta-oxidation. researchgate.netyoutube.com It can be elongated to form longer-chain fatty acids, which are essential components of cell membranes and energy storage molecules. researchgate.netkhanacademy.org

Other Metabolic Roles:

Ketone Body Metabolism: During periods of fasting or low carbohydrate intake, the liver produces ketone bodies from fatty acids. wikipedia.orgnumberanalytics.com Acetyl-CoA derived from fatty acid oxidation, including the breakdown of Hexanoyl-CoA, is a primary precursor for ketogenesis. wikipedia.orgnih.govsmpdb.ca

Precursor for Biosynthesis: Hexanoyl-CoA serves as a precursor for the biosynthesis of various important compounds. For instance, it is a key building block in the synthesis of olivetolic acid, a precursor to cannabinoids in plants like Cannabis sativa. nih.govcaymanchem.comresearchgate.net It is also the preferred acyl donor for the enzyme ghrelin O-acyltransferase (GOAT). caymanchem.com

The table below summarizes the key metabolic pathways involving Hexanoyl-CoA and its primary function in each.

Metabolic PathwayRole of Hexanoyl-CoAPrimary Outcome
Fatty Acid Beta-Oxidation IntermediateProduction of Acetyl-CoA and Butanoyl-CoA for energy
Fatty Acid Synthesis Building blockElongation to form longer-chain fatty acids
Ketone Body Metabolism Precursor (via Acetyl-CoA)Production of ketone bodies as an alternative energy source
Cannabinoid Biosynthesis PrecursorSynthesis of olivetolic acid
Ghrelin Acylation Acyl donorModification of the hormone ghrelin

Scope and Research Focus for Academic Inquiry on Hexanoyl-Coenzyme A

Current research on Hexanoyl-CoA is vibrant and multifaceted, extending from fundamental biochemistry to metabolic engineering and its role in disease.

Metabolic Engineering: A significant area of research involves the manipulation of metabolic pathways to enhance the production of valuable chemicals. Scientists are engineering microorganisms like Saccharomyces cerevisiae to produce hexanoic acid and its derivatives, including Hexanoyl-CoA, for applications in biofuels and specialty chemicals. researchgate.netnih.gov This often involves the overexpression of specific enzymes or the modification of existing pathways to channel metabolic flux towards the desired product. nih.govresearchgate.netnih.gov

Cannabinoid Production: The role of Hexanoyl-CoA as a precursor to cannabinoids has spurred research into its biosynthesis in Cannabis sativa. nih.govresearchgate.net Understanding the enzymes and pathways that produce Hexanoyl-CoA in this plant could lead to new methods for producing specific cannabinoids for medicinal purposes. researchgate.netresearchgate.net

Enzymology and Protein Modification: The enzymes that synthesize and utilize Hexanoyl-CoA are a subject of ongoing study. For example, research has focused on identifying and characterizing the acyl-activating enzymes (AAEs) responsible for producing Hexanoyl-CoA from hexanoate (B1226103). nih.gov Furthermore, the broader field of protein acylation, where acyl groups from molecules like Hexanoyl-CoA are attached to proteins, is an emerging area of interest for its role in regulating protein function and cellular signaling. nih.gov

Disease and Physiology: Abnormal levels of Hexanoyl-CoA and other acyl-CoAs have been linked to certain metabolic disorders. ontosight.aihmdb.ca Research continues to explore the connections between acyl-CoA metabolism and conditions such as mitochondrial diseases and lipid storage disorders. ontosight.ai

The table below highlights some of the current research areas focusing on Hexanoyl-CoA.

Research AreaKey FocusPotential Applications
Metabolic Engineering Optimizing microbial production of hexanoic acid and its derivatives.Biofuels, biochemicals, pharmaceuticals.
Cannabinoid Biosynthesis Elucidating the pathway for Hexanoyl-CoA formation in Cannabis sativa.Production of specific cannabinoids for therapeutic use.
Enzymology Characterizing enzymes involved in Hexanoyl-CoA metabolism.Drug development, synthetic biology.
Protein Acylation Investigating the role of Hexanoyl-CoA in post-translational modifications.Understanding cellular regulation and disease mechanisms.
Pathophysiology Linking altered Hexanoyl-CoA metabolism to human diseases.Diagnostics and therapeutic interventions for metabolic disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H55N10O17P3S B12381826 Hexanoyl-Coenzyme A (triammonium)

Properties

Molecular Formula

C27H55N10O17P3S

Molecular Weight

916.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate;azane

InChI

InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3/t16-,20-,21-,22+,26-;;;/m1.../s1

InChI Key

MXEFXWIYODKXEJ-GUOUMXCNSA-N

Isomeric SMILES

CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

Enzymology of Hexanoyl Coenzyme a Metabolism

Biosynthetic Pathways and Associated Enzymes

The biosynthesis of hexanoyl-CoA can be achieved through several enzymatic routes, primarily involving the de novo synthesis from smaller precursors, the modification of fatty acid synthesis machinery, and the direct activation of hexanoic acid.

Hexanoyl-CoA can be synthesized de novo through pathways that assemble it from two-carbon acetyl-CoA units. One such mechanism is the reverse β-oxidation (rBOX) pathway, a multi-species derived heterologous pathway that has been engineered in microorganisms like Saccharomyces cerevisiae for the production of medium-chain fatty acids. nih.govresearchgate.net This pathway essentially reverses the steps of fatty acid degradation. A key enzyme in extending the carbon chain to form hexanoyl-CoA is β-ketothiolase, which can accept butyryl-CoA and acetyl-CoA as substrates to form a six-carbon chain. nih.gov

Another de novo pathway involves the iterative cycles of fatty acid synthesis. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which serves as the two-carbon donor for the growing fatty acid chain. pharmacy180.comnih.gov Through a series of condensation, reduction, and dehydration steps, a butyryl group attached to an acyl carrier protein (ACP) is generated. pharmacy180.com This cycle repeats, adding another two-carbon unit from malonyl-CoA to produce hexanoyl-ACP, which can then be converted to hexanoyl-CoA. pharmacy180.com

Table 1: Key Enzymes in De Novo Synthesis of Hexanoyl-CoA

EnzymePathwayFunctionPrecursorsProduct
β-ketothiolase (e.g., bktB)Reverse β-Oxidation (rBOX)Condenses butyryl-CoA and acetyl-CoA. nih.govButyryl-CoA, Acetyl-CoA3-Oxohexanoyl-CoA
Acetyl-CoA Carboxylase (ACC)Fatty Acid SynthesisCatalyzes the formation of malonyl-CoA. pharmacy180.comAcetyl-CoA, BicarbonateMalonyl-CoA
Fatty Acid Synthase (FAS) ComplexFatty Acid SynthesisIteratively elongates the acyl chain. pharmacy180.comnih.govAcetyl-CoA, Malonyl-CoAHexanoyl-ACP

Standard fatty acid synthase (FAS) systems are primarily geared towards producing long-chain fatty acids like palmitic acid. nih.govlibretexts.org However, these systems can be a source of hexanoyl-CoA, which serves as a starter unit for the biosynthesis of other complex molecules, such as certain polyketides. nih.gov In organisms like Cannabis sativa, hexanoyl-CoA is the specific precursor for the synthesis of cannabinoids. nih.gov The formation of hexanoyl-CoA in these contexts is crucial for initiating the downstream biosynthetic pathways. nih.govresearchgate.net For instance, in cannabinoid synthesis, the enzyme olivetol (B132274) synthase condenses hexanoyl-CoA with three molecules of malonyl-CoA. researchgate.netcaymanchem.com

A direct and widespread method for hexanoyl-CoA synthesis is the activation of free hexanoic acid. This reaction is catalyzed by a class of enzymes known as acyl-CoA synthetases (ACS), or acyl-activating enzymes (AAE). acs.orgwikipedia.org These enzymes facilitate the formation of a thioester bond between the carboxyl group of hexanoic acid and the sulfhydryl group of coenzyme A, a process that requires ATP. acs.orgnih.gov

Acyl-CoA synthetases are categorized based on their substrate specificity for fatty acids of different chain lengths: short-chain, medium-chain, and long-chain. acs.org Hexanoic acid, a medium-chain fatty acid, is a substrate for medium-chain acyl-CoA synthetases (MACS). acs.org

Notable research findings include:

In Cannabis sativa, the enzyme CsAAE1 has been identified as a key hexanoyl-CoA synthetase that supplies the precursor for the cannabinoid pathway. nih.gov This enzyme is highly expressed in the glandular trichomes where cannabinoids are synthesized and shows in vitro activity for activating hexanoate (B1226103). nih.govresearchgate.net

A long-chain acyl-CoA synthetase (lACS) from the bacterium Gordonia sp. has been shown to catalyze the formation of CoA adducts of hexanoic acid, although with a higher turnover rate for the non-fluorinated form compared to its fluorinated analogues. documentsdelivered.com

In engineered S. cerevisiae, preventing the degradation of hexanoic acid by deleting the peroxisomal medium-chain fatty acyl-CoA ligase gene (faa2) has been a strategy to increase the availability of hexanoyl-CoA for desired biosynthetic pathways. researchgate.net

The peroxisomal enzyme NUDT7 exhibits activity against hexanoyl-CoA, suggesting a role in regulating its levels within this organelle. nih.gov

Table 2: Examples of Acyl-CoA Synthetases Acting on Hexanoic Acid

Enzyme NameOrganism/SystemSubstrate SpecificitySignificance
CsAAE1Cannabis sativaHexanoate and other short- to medium-chain fatty acids. nih.govProvides the hexanoyl-CoA precursor for cannabinoid biosynthesis. nih.gov
Long-chain acyl-CoA synthetase (lACS)Gordonia sp.Long-chain fatty acids, also acts on hexanoic acid. documentsdelivered.comDemonstrates the potential for broad substrate acceptance among ACS enzymes.
Faa2Saccharomyces cerevisiaeMedium-chain fatty acids. researchgate.netInvolved in the peroxisomal degradation of hexanoic acid. researchgate.net

Catabolic Pathways and Associated Enzymes

Hexanoyl-CoA is a key substrate for the fatty acid β-oxidation pathway, a major catabolic process that breaks down fatty acids to produce energy in the form of acetyl-CoA, NADH, and FADH₂. wikipedia.org This process occurs primarily within the mitochondria. wikipedia.orgnih.gov

For catabolism to begin, fatty acids must first be activated to their acyl-CoA form in the cytoplasm. aocs.org Hexanoyl-CoA, being a medium-chain fatty acyl-CoA, can then be transported into the mitochondrial matrix to undergo β-oxidation. hmdb.canih.gov The β-oxidation spiral consists of a repeating sequence of four enzymatic reactions that systematically shorten the acyl-CoA chain by two carbons in each cycle. wikipedia.org Hexanoyl-CoA enters this cycle and undergoes two rounds of β-oxidation to be completely degraded.

The breakdown of hexanoyl-CoA is carried out by a series of enzymes with specificity for medium- to short-chain acyl-CoAs. hmdb.canih.gov The four core reactions are:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons (C2 and C3) of hexanoyl-CoA, producing trans-Δ²-hexenoyl-CoA. This reaction is coupled to the reduction of FAD to FADH₂. wikipedia.org

Hydration: An enoyl-CoA hydratase adds a molecule of water across the double bond, forming L-3-hydroxyhexanoyl-CoA. wikipedia.org

Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the β-carbon to a keto group, yielding 3-ketohexanoyl-CoA. This step reduces NAD+ to NADH. wikipedia.org

Thiolysis: A β-ketothiolase (also known as 3-ketoacyl-CoA thiolase) catalyzes the cleavage of 3-ketohexanoyl-CoA by another molecule of coenzyme A. This reaction releases a two-carbon acetyl-CoA unit and a four-carbon butyryl-CoA molecule. hmdb.ca

The resulting butyryl-CoA then re-enters the β-oxidation cycle to be further broken down into two molecules of acetyl-CoA.

Table 3: Enzymatic Steps in the Beta-Oxidation of Hexanoyl-CoA

StepEnzyme ClassSubstrateProduct(s)Coenzyme Change
1. DehydrogenationAcyl-CoA DehydrogenaseHexanoyl-CoAtrans-Δ²-Hexenoyl-CoAFAD → FADH₂
2. HydrationEnoyl-CoA Hydratasetrans-Δ²-Hexenoyl-CoAL-3-Hydroxyhexanoyl-CoANone
3. Dehydrogenation3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyhexanoyl-CoA3-Ketohexanoyl-CoANAD+ → NADH
4. Thiolysisβ-Ketothiolase3-Ketohexanoyl-CoAAcetyl-CoA + Butyryl-CoANone

Diversion Pathways for Hexanoyl-Coenzyme A Degradation

While the primary route for the degradation of medium-chain fatty acyl-CoAs like hexanoyl-CoA is mitochondrial β-oxidation, several diversionary pathways exist that channel it away from complete breakdown to acetyl-CoA. One significant pathway involves peroxisomal β-oxidation. In peroxisomes, the β-oxidation of longer-chain fatty acids can result in the formation of chain-shortened acyl-CoAs, including hexanoyl-CoA nih.gov.

Once formed within the peroxisomes, these medium-chain acyl-CoAs are not always fully oxidized. Instead, they can be diverted from the peroxisome through two main mechanisms:

Hydrolysis by Acyl-CoA Thioesterases (ACOTs): Peroxisomes contain acyl-CoA thioesterases that can hydrolyze hexanoyl-CoA to release free hexanoic acid and coenzyme A nih.govnih.gov. The resulting free fatty acid can then be transported out of the peroxisome and into the cytosol. This process is crucial for maintaining the balance of free fatty acids and coenzyme A levels within the cell nih.gov.

Conversion to Carnitine Esters: Peroxisomes are also equipped with carnitine octanoyltransferase (CROT). This enzyme catalyzes the transfer of the hexanoyl group from coenzyme A to carnitine, forming hexanoylcarnitine. This carnitine ester can then be transported to the mitochondria for subsequent β-oxidation nih.gov.

These diversion pathways from peroxisomal β-oxidation allow for the redistribution of medium-chain fatty acids within the cell, providing substrates for other metabolic processes or for energy production in the mitochondria. The activity of these pathways is subject to metabolic regulation, ensuring that the fate of hexanoyl-CoA is aligned with the cell's energetic and biosynthetic needs.

Enzymes Utilizing Hexanoyl-Coenzyme A as a Substrate

Hexanoyl-CoA serves as a crucial precursor for the synthesis of a variety of important biomolecules. Its six-carbon acyl chain is incorporated into larger structures through the action of several classes of enzymes, including elongases, transferases, and synthases.

Fatty acid elongation is a vital process for producing long-chain and very-long-chain fatty acids (VLCFAs) that are essential components of cellular membranes and signaling molecules. This process is carried out by a multi-enzyme complex known as the fatty acid elongase (ELOVL) system, which is primarily located in the endoplasmic reticulum ox.ac.uknih.govdiva-portal.orgnih.gov. The initial and rate-limiting step is a condensation reaction catalyzed by a 3-keto acyl-CoA synthase, one of the ELOVL enzymes ox.ac.uknih.govnih.gov.

While the microsomal fatty acid elongation pathway is the main route for extending fatty acids of 12 carbons or longer, the role of hexanoyl-CoA as a direct substrate for these complexes is limited under normal physiological conditions nih.gov. Research has shown that fatty acid elongase systems in various organisms exhibit a preference for longer-chain acyl-CoAs. However, under certain conditions or with specific elongase isoforms, the incorporation of shorter-chain acyl-CoAs like hexanoyl-CoA can occur, albeit often at a lower efficiency. The specificity of the ELOVL enzymes for different acyl-CoA chain lengths is a key determinant in the profile of fatty acids produced by a cell ox.ac.ukbiorxiv.org.

The elongation process involves a cycle of four reactions:

Condensation: An acyl-CoA primer is condensed with a two-carbon unit from malonyl-CoA.

Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.

Dehydration: A water molecule is removed to form an enoyl-CoA.

Reduction: The enoyl-CoA is further reduced to a saturated acyl-CoA, which is now two carbons longer than the original primer.

This elongated acyl-CoA can then either be used for the synthesis of complex lipids or undergo further rounds of elongation.

Transferases are a broad class of enzymes that facilitate the transfer of functional groups from one molecule to another wikipedia.org. Acyltransferases, a subclass of transferases, are responsible for transferring acyl groups, such as the hexanoyl group from hexanoyl-CoA, to a variety of acceptor molecules including peptides, alcohols, and other small molecules.

A prominent example of an acyltransferase that utilizes hexanoyl-CoA is Ghrelin O-acyltransferase (GOAT) . GOAT is a membrane-bound O-acyltransferase that is responsible for the acylation of the peptide hormone ghrelin oup.comwikipedia.orgoup.comroyalsocietypublishing.org. This post-translational modification, the attachment of a fatty acid to the serine-3 residue of ghrelin, is essential for its biological activity, which includes the regulation of appetite and growth hormone release oup.comwikipedia.orgoup.com.

Interestingly, in vitro studies have demonstrated that GOAT exhibits a preference for hexanoyl-CoA over octanoyl-CoA as an acyl donor, even though octanoylated ghrelin is the predominant form found in the stomach oup.comoup.comnih.gov. This suggests that the local availability of different acyl-CoAs may influence the type of acylation that occurs.

Acyl-CoA SubstrateRelative Activity (%)
Hexanoyl-CoA100
Octanoyl-CoA~60
Decanoyl-CoA~40
This table is generated based on the finding that GOAT has a strong preference for n-hexanoyl-CoA over n-octanoyl-CoA as an acyl donor.

Another significant enzyme is Olivetol Synthase (OLS) , also known as tetraketide synthase (TKS), which is a type III polyketide synthase involved in the biosynthesis of cannabinoids in Cannabis sativa nih.govpnas.orggoogle.comnih.govmanchester.ac.uk. OLS catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate nih.govpnas.org. This intermediate is then cyclized by another enzyme, olivetolic acid cyclase (OAC), to produce olivetolic acid, a key precursor to cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) nih.govpnas.org. In the absence of OAC, the intermediate can non-enzymatically cyclize to form olivetol nih.govnih.gov.

Beyond its role in fatty acid elongation and as a substrate for specific acyltransferases, hexanoyl-CoA participates in other enzymatic transformations, particularly in the realm of polyketide biosynthesis. Polyketides are a large and diverse class of natural products with a wide range of biological activities.

As mentioned in the previous section, Olivetol Synthase (OLS) is a key enzyme in the cannabinoid biosynthetic pathway that utilizes hexanoyl-CoA as a starter unit google.comnih.gov. The initiation of polyketide synthesis requires the selection of a starter unit, and in this case, OLS specifically uses hexanoyl-CoA to begin the assembly of the polyketide chain acs.org. The subsequent iterative addition of two-carbon units from malonyl-CoA is a hallmark of polyketide synthases oup.com.

The enzymatic reaction catalyzed by OLS is a crucial step that dictates the structure of the final cannabinoid products. The specificity of OLS for hexanoyl-CoA as a starter unit is a key determinant for the production of the pentylresorcinol core of common cannabinoids zhuoerchem.com. This highlights the importance of specific acyl-CoA pools in generating chemical diversity in natural product biosynthesis.

Enzymatic Reaction Mechanisms and Kinetics

The enzymatic reactions involving hexanoyl-CoA are governed by specific catalytic mechanisms and exhibit distinct kinetic properties. Understanding these aspects provides insight into how enzymes control the fate of this medium-chain fatty acyl-CoA.

Ghrelin O-acyltransferase (GOAT): The precise mechanism of GOAT is still under investigation, but it is known to be a member of the membrane-bound O-acyltransferase (MBOAT) family wikipedia.org. These enzymes are characterized by a conserved histidine residue that is thought to be crucial for catalysis nih.govbiorxiv.org. The proposed mechanism involves the formation of an acyl-enzyme intermediate. The conserved histidine residue may act as a general base, deprotonating the hydroxyl group of the serine-3 residue on the ghrelin peptide, making it a more potent nucleophile biorxiv.orgnih.gov. This activated serine then attacks the thioester bond of hexanoyl-CoA, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate releases coenzyme A and results in the acylated ghrelin product. The reaction is thought to occur within the lumen of the endoplasmic reticulum nih.gov.

Olivetol Synthase (Tetraketide Synthase): As a type III polyketide synthase, olivetol synthase catalyzes a series of decarboxylation and condensation reactions. The reaction is initiated by the transfer of the hexanoyl group from hexanoyl-CoA to a cysteine residue in the active site of the enzyme, forming a covalent acyl-enzyme intermediate and releasing coenzyme A. The enzyme then sequentially recruits three molecules of malonyl-CoA. In each step, malonyl-CoA is decarboxylated to generate a reactive acetyl-CoA enolate, which then attacks the growing polyketide chain attached to the cysteine residue in a Claisen condensation reaction. This process extends the chain by two carbons in each iteration. After three rounds of extension, the resulting linear tetraketide intermediate is released from the enzyme nih.govnih.gov. The subsequent cyclization to form olivetolic acid is catalyzed by a separate enzyme, olivetolic acid cyclase (OAC), through an intramolecular aldol condensation nih.govpnas.org.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): MCAD is a key enzyme in the β-oxidation of medium-chain fatty acids, including hexanoyl-CoA. The reaction mechanism involves the removal of two hydrogen atoms from the α and β carbons of hexanoyl-CoA to form a trans-Δ²-enoyl-CoA wikipedia.org. The reaction is initiated by the abstraction of a proton from the α-carbon by a glutamate (B1630785) residue in the active site wikipedia.orgd-nb.info. This is followed by the transfer of a hydride from the β-carbon to the flavin adenine dinucleotide (FAD) cofactor, reducing it to FADH₂ d-nb.info. The enzyme is then re-oxidized by electron-transferring flavoprotein (ETF). The kinetic properties of MCAD show a preference for medium-chain acyl-CoAs, with octanoyl-CoA often being the optimal substrate wikipedia.org. Deficiencies in MCAD can lead to a buildup of medium-chain fatty acids and their derivatives, causing serious metabolic disorders tdl.orgtdl.org.

Kinetic Parameters (Kₘ, Vₘₐₓ, kₖₐₜ) for Hexanoyl-Coenzyme A as a Substrate

The efficiency and specificity of an enzyme for its substrate are quantitatively described by its kinetic parameters: the Michaelis constant (Kₘ), the maximum reaction velocity (Vₘₐₓ), and the catalytic constant (kₖₐₜ). The Kₘ value is the substrate concentration at which the reaction rate is half of Vₘₐₓ, and it serves as an inverse measure of the enzyme's affinity for the substrate ucl.ac.ukteachmephysiology.com. A lower Kₘ indicates a higher affinity libretexts.orgyoutube.comyoutube.com. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate, and kₖₐₜ, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time libretexts.org.

Specific kinetic data for enzymes utilizing Hexanoyl-CoA are crucial for understanding their physiological roles. One notable enzyme is Ghrelin O-acyltransferase (GOAT), which is responsible for the acylation of the hormone ghrelin. Research has shown that GOAT exhibits a strong preference for n-hexanoyl-CoA over n-octanoyl-CoA as an acyl donor, even though the primary active form of ghrelin is modified by n-octanoic acid nih.gov. This suggests a higher catalytic efficiency of GOAT with Hexanoyl-CoA. While specific kinetic values for Hexanoyl-CoA with GOAT are not extensively reported, related studies provide context. For instance, the apparent Kₘ of GOAT for octanoyl-CoA has been determined to be 0.6 µM, indicating a high affinity for medium-chain fatty acyl-CoAs pnas.orgresearchgate.net.

Another relevant enzyme is the acyl-activating enzyme 1 from Cannabis sativa (CsAAE1), which is involved in the biosynthesis of cannabinoids by producing the precursor Hexanoyl-CoA from hexanoate. In vitro assays have confirmed that recombinant CsAAE1 actively utilizes hexanoate, along with other short- and medium-chain fatty acids, to form their respective CoA thioesters nih.gov.

The following interactive table summarizes available kinetic data for enzymes acting on medium-chain acyl-CoAs, providing a comparative context for Hexanoyl-CoA metabolism.

Isotopic Labeling Studies in Hexanoyl-Coenzyme A Enzymatic Reactions

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate enzymatic reaction mechanisms. By replacing atoms in a substrate with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can follow the labeled atoms through complex biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy nih.govnih.gov.

While the methodology for producing stable isotope-labeled acyl-CoA thioesters has been developed, specific studies employing isotopically labeled Hexanoyl-CoA to investigate the mechanisms of individual enzymatic reactions are not widely documented in publicly available research. The application of such methods holds significant potential for understanding the enzymology of Hexanoyl-CoA metabolism. For instance, using ¹³C-labeled hexanoyl-CoA could help determine the origin of carbon atoms in the products of cannabinoid biosynthesis nih.gov. Similarly, deuterium-labeled Hexanoyl-CoA could be used to probe the stereochemistry of enzyme-catalyzed reactions, such as the reductions and hydrations that occur in fatty acid metabolism pnas.orgresearchgate.net.

The general approach involves introducing the labeled precursor into a biological system (in vivo or in vitro) and then analyzing the distribution of the isotope in the resulting metabolites. This can reveal pathway fluxes, identify novel metabolic routes, and provide insights into the stereospecificity of enzymatic catalysis pnas.org. The carboxylation of crotonyl-CoA, for example, has been studied using ¹⁴C-labeled bicarbonate to determine the stereochemistry of the product, a technique that could be adapted to study enzymes acting on Hexanoyl-CoA pnas.org.

Structural Biology of Hexanoyl-Coenzyme A-Interacting Enzymes

The three-dimensional structures of enzymes in complex with their substrates or substrate analogs provide invaluable information about the molecular basis of catalysis, substrate specificity, and regulation.

The specificity of an enzyme for a particular substrate is largely determined by the shape, size, and chemical properties of its active site, often referred to as the substrate-binding pocket. The crystal structure of β-ketoacyl reductase FabG4 from Mycobacterium tuberculosis in a ternary complex with NAD⁺ and Hexanoyl-CoA offers a detailed view of such interactions nih.govportlandpress.comportlandpress.comresearchgate.net.

In the FabG4-Hexanoyl-CoA complex, the Hexanoyl-CoA molecule sits nearly perpendicular to the NAD⁺-binding crevice portlandpress.com. The binding of the hexanoyl moiety is stabilized within a hydrophobic channel. The structural analysis reveals that two flexible loops, Loop I and Loop II, play a critical role in interacting with the phosphopantetheine arm of the Coenzyme A moiety. These interactions are crucial for correctly positioning the covalently linked hexanoyl chain within the active site for catalysis nih.govportlandpress.comportlandpress.comresearchgate.net. The structural data also indicate that FabG4 can accommodate both CoA- and acyl-carrier protein (ACP)-based substrates nih.govportlandpress.com. The specificity for shorter-chain acyl-CoAs in some enzymes is dictated by the depth and volume of the binding pocket. For example, the acyl-CoA thioesterase from Bacillus halodurans (BhAcot) possesses a large internal channel that is well-suited to bind short-chain fatty acids, showing the highest activity for butyryl-CoA and negligible activity with longer chains nih.gov.

The binding of a substrate to an enzyme's active site is often a dynamic process that can induce significant conformational changes in the enzyme's structure. These changes are essential for catalysis and can play a role in regulating enzyme activity. Studies on a hexameric acyl-CoA thioesterase from Bacillus halodurans have revealed dramatic ligand-induced conformational changes upon binding to Coenzyme A nih.govnih.govresearchgate.netuq.edu.au.

Upon ligand binding, this enzyme undergoes substantial rearrangements at both the dimer and the trimer-of-dimer interfaces. The dimer interfaces in the apo-structure (without the ligand) differ by over 20% and are reduced to about half their size in the ligand-bound state nih.govnih.govresearchgate.net. These conformational shifts are not localized to the active site but propagate throughout the enzyme's quaternary structure. Coenzyme A binding also induces changes in the C-terminal helices of the enzyme, which have been shown through mutational analysis to be important for regulating its catalytic activity nih.gov. These ligand-induced changes can also affect the stability of the enzyme; in the case of the B. halodurans acyl-CoA thioesterase, Coenzyme A binding leads to a less stable quaternary structure uq.edu.au. Such conformational dynamics are believed to be a conserved feature of this class of enzymes and are fundamental to their function and regulation nih.govuq.edu.au.

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, known as an allosteric site, causing a conformational change that modulates the enzyme's activity microbenotes.combyjus.com. Acyl-CoAs, including medium-chain variants, can act as allosteric regulators of key metabolic enzymes.

A classic example of allosteric regulation in fatty acid metabolism is the inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, by long-chain fatty acyl-CoAs microbenotes.comnih.gov. This is a form of feedback inhibition where the end-products of the pathway regulate their own synthesis byjus.com.

Metabolic Roles and Pathways Involving Hexanoyl Coenzyme a

Integration into Fatty Acid Metabolism

Hexanoyl-CoA is centrally involved in the synthesis and breakdown of fatty acids. umaryland.edu Its role as an intermediate connects various pathways within fatty acid metabolism, highlighting its importance in cellular energy and lipid homeostasis. ontosight.ai

While acetyl-CoA is the primary building block for de novo fatty acid synthesis, the process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. researchgate.netbasicmedicalkey.com Hexanoyl-CoA can serve as a substrate for further elongation in the endoplasmic reticulum, where additional two-carbon units are added to extend its chain length. utah.edu This process is distinct from the primary de novo synthesis that occurs in the cytosol and is catalyzed by a different set of enzymes. utah.edu

In some organisms, engineered metabolic pathways have been developed to increase the production of specific medium-chain fatty acids. For instance, in the yeast Saccharomyces cerevisiae, pathways have been modified to enhance the synthesis of hexanoyl-CoA for the production of valuable chemicals. nih.gov One such pathway is the reverse β-oxidation (rBOX) pathway, which has been engineered to produce high levels of hexanoyl-CoA. researchgate.net

Hexanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids. umaryland.edunih.govresearchgate.netdrugbank.com This catabolic process breaks down fatty acids into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for energy production. ontosight.ai For example, during the breakdown of an eight-carbon fatty acid like octanoyl-CoA, hexanoyl-CoA is the product after the first cycle of beta-oxidation. ontosight.aireactome.org This cycle involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. ontosight.ai Studies have shown that during the oxidation of octanoate (B1194180) in liver mitochondria, hexanoyl-CoA is one of the detectable intermediates. nih.gov

The proper functioning of beta-oxidation is critical for energy homeostasis, and the accumulation of intermediates like hexanoyl-CoA can be indicative of metabolic disorders. ontosight.ai

While the primary pathway of fatty acid synthesis produces straight-chain fatty acids, branched-chain fatty acids can also be formed. This often occurs when the fatty acid synthase enzyme utilizes substrates other than acetyl-CoA and malonyl-CoA. nih.gov For instance, the use of methylmalonyl-CoA instead of malonyl-CoA can introduce methyl branches into the fatty acid chain. nih.gov Although direct involvement of hexanoyl-CoA in initiating branched-chain synthesis is less common, the elongation machinery that acts on hexanoyl-CoA could potentially incorporate branched-chain extender units. The regulation of branched-chain fatty acid synthesis is crucial, as evidenced by enzymes like ECHDC1, which degrades intermediates that could lead to the formation of these branched chains. nih.gov

Hexanoyl-Coenzyme A in Lipid Biosynthesis

Hexanoyl-CoA serves as a precursor for the synthesis of various classes of lipids, underscoring its role in building cellular structures and signaling molecules. ontosight.aiumaryland.edunih.gov

Hexanoyl-CoA can be incorporated into the backbone of phospholipids (B1166683) and triacylglycerols, which are major components of cellular membranes and energy storage molecules, respectively. nih.gov The synthesis of these lipids generally involves the acylation of a glycerol-3-phosphate backbone with fatty acyl-CoAs. While longer-chain fatty acids are more common in these lipids, hexanoyl-CoA can be utilized, particularly in specific tissues or organisms. basicmedicalkey.com

The synthesis of triacylglycerols involves the sequential addition of fatty acids to a glycerol (B35011) backbone, with phosphatidic acid as a key intermediate. basicmedicalkey.comnih.gov Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a key enzyme that catalyzes the final step of triacylglycerol synthesis. nih.gov

Table 1: Key Enzymes in Lipid Biosynthesis Involving Acyl-CoAs

EnzymeFunctionPathway
Acetyl-CoA CarboxylaseCatalyzes the formation of malonyl-CoA from acetyl-CoA. basicmedicalkey.comyoutube.comFatty Acid Synthesis
Fatty Acid SynthaseSynthesizes fatty acids from acetyl-CoA and malonyl-CoA. researchgate.netFatty Acid Synthesis
Acyl-CoA SynthetaseActivates fatty acids to their CoA esters. ontosight.aiFatty Acid Metabolism
Acyl-CoA:diacylglycerol acyltransferase (DGAT)Catalyzes the final step in triacylglycerol synthesis. nih.govTriacylglycerol Synthesis
Phospholipid:diacylglycerol acyltransferase (PDAT)Catalyzes the acyl-CoA-independent synthesis of triacylglycerol. aocs.orgTriacylglycerol Synthesis

Hexanoyl-CoA can also be a substrate in the complex pathways of sphingolipid metabolism. umaryland.edunih.gov Sphingolipids are a class of lipids that are essential components of cell membranes and are involved in signal transduction. nih.gov The initial and rate-limiting step in de novo sphingolipid biosynthesis is the condensation of serine with a fatty acyl-CoA, typically palmitoyl-CoA (a C16 fatty acyl-CoA), catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govacs.org However, SPT exhibits some substrate promiscuity and can utilize other fatty acyl-CoAs, including hexanoyl-CoA, to generate a variety of sphingoid bases. nih.gov

Following the formation of the sphingoid base, a second fatty acyl-CoA is attached via an amide linkage by ceramide synthase enzymes (CerS) to form dihydroceramide. nih.gov Different CerS isoforms have preferences for fatty acyl-CoAs of varying chain lengths. nih.gov While longer chains are more common, the incorporation of hexanoyl-CoA would lead to the formation of ceramides (B1148491) with a C6 acyl chain.

Pathways Leading to Specialized Lipids from Hexanoyl-Coenzyme A

Hexanoyl-coenzyme A serves as a precursor for the biosynthesis of several specialized lipids, playing a crucial role in various biological processes. ontosight.ai These pathways are particularly significant in certain microorganisms, leading to the production of compounds with surfactant and storage properties.

Rhamnolipid Biosynthesis:

Rhamnolipids are glycolipid biosurfactants produced by various bacteria, most notably Pseudomonas aeruginosa. wikipedia.orgnih.gov These molecules consist of a rhamnose sugar moiety linked to a β-hydroxy fatty acid dimer. wikipedia.org The biosynthesis of the lipid portion of rhamnolipids, known as 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA), directly involves hexanoyl-CoA. researchgate.net

The synthesis of HAA is catalyzed by the enzyme RhlA, which utilizes β-hydroxyacyl-ACP (acyl carrier protein) intermediates from the fatty acid synthesis pathway. researchgate.net Specifically, two molecules of β-hydroxydecanoyl-ACP are condensed to form the HAA component. researchgate.net Subsequently, rhamnosyltransferase I (RhlB) adds a rhamnose group to the HAA to form a mono-rhamnolipid. wikipedia.orgresearchgate.net A second rhamnosyltransferase (RhlC) can then add another rhamnose unit to create a di-rhamnolipid. wikipedia.org While the direct precursor is often β-hydroxydecanoyl-ACP, the pool of fatty acid intermediates, including those derived from hexanoyl-CoA, contributes to this process.

Polyhydroxyalkanoate (PHA) Synthesis:

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by numerous microorganisms as intracellular carbon and energy storage materials. aocs.orgnih.gov These polymers are accumulated as granules within the cytoplasm. nih.gov The biosynthesis of medium-chain-length PHAs (mcl-PHAs) can utilize hexanoyl-CoA as a monomer precursor.

The general pathway for PHA synthesis involves the conversion of various carbon sources into acetyl-CoA. mdpi.comresearchgate.net For short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB), two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA, the direct precursor for PHB polymerization by PHA synthase (PhaC). nih.gov

For the synthesis of mcl-PHAs, which are composed of monomers with 6 to 14 carbon atoms, intermediates from the fatty acid β-oxidation pathway and de novo fatty acid synthesis can serve as precursors. mdpi.comresearchgate.net Hexanoyl-CoA, a C6 acyl-CoA, can be incorporated into the growing PHA chain by PHA synthase, contributing to the diversity of monomer composition in the final polymer. nih.gov The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) can convert enoyl-CoA intermediates from the β-oxidation of fatty acids into the (R)-3-hydroxyacyl-CoA substrates required by PHA synthase. aocs.org

Table 1: Key Enzymes in Specialized Lipid Synthesis from Hexanoyl-CoA Derivatives

Enzyme Pathway Function
RhlA Rhamnolipid Biosynthesis Catalyzes the synthesis of the HAA lipid moiety from β-hydroxyacyl-ACP intermediates. researchgate.net
RhlB (Rhamnosyltransferase 1) Rhamnolipid Biosynthesis Adds a rhamnose group to HAA to form mono-rhamnolipids. wikipedia.orgresearchgate.net
RhlC (Rhamnosyltransferase 2) Rhamnolipid Biosynthesis Adds a second rhamnose group to mono-rhamnolipids to form di-rhamnolipids. wikipedia.org
PHA Synthase (PhaC) Polyhydroxyalkanoate Synthesis Polymerizes (R)-3-hydroxyacyl-CoA monomers into PHA. aocs.orgmdpi.com
(R)-specific enoyl-CoA hydratase (PhaJ) Polyhydroxyalkanoate Synthesis Converts enoyl-CoA from β-oxidation into (R)-3-hydroxyacyl-CoA for PHA synthesis. aocs.org

Interplay with Other Central Carbon Metabolism Pathwaysnih.gov

Hexanoyl-CoA metabolism is intricately connected with central carbon metabolism, primarily through its breakdown product, acetyl-CoA. nih.gov This two-carbon unit serves as a critical link to major energy-generating and biosynthetic pathways.

Linkages to Glycolysis and Gluconeogenesis via Acetyl-Coenzyme Anih.govnih.gov

The catabolism of hexanoyl-CoA through β-oxidation yields three molecules of acetyl-CoA. ontosight.ai This acetyl-CoA can then enter various metabolic fates, directly connecting fatty acid metabolism with carbohydrate metabolism. libretexts.org

When cellular energy is low, acetyl-CoA derived from hexanoyl-CoA can enter the citric acid cycle to generate ATP. nih.gov However, in animals, acetyl-CoA cannot be directly converted back to pyruvate (B1213749), the end product of glycolysis. libretexts.org Therefore, fatty acids with an even number of carbons, like hexanoic acid, cannot be used for the net synthesis of glucose via gluconeogenesis. wikipedia.org The pyruvate dehydrogenase complex, which converts pyruvate to acetyl-CoA, is an irreversible step. nih.gov

Despite this, acetyl-CoA plays a significant regulatory role in both glycolysis and gluconeogenesis. High levels of acetyl-CoA act as an allosteric activator of pyruvate carboxylase, the first key enzyme of gluconeogenesis, which converts pyruvate to oxaloacetate. wikipedia.org Simultaneously, high acetyl-CoA levels inhibit the pyruvate dehydrogenase complex, thus slowing down the conversion of pyruvate from glycolysis into acetyl-CoA. wikipedia.org This reciprocal regulation ensures that when fatty acids are being oxidized for energy, glycolysis is inhibited, and gluconeogenesis is promoted if necessary.

The glycerol backbone of triglycerides, from which fatty acids like hexanoic acid are derived, can be converted to the glycolytic intermediate dihydroxyacetone phosphate (B84403) and enter either glycolysis or gluconeogenesis. nih.govlumenlearning.com

Interaction with the Citric Acid Cyclenih.govnumberanalytics.comwikipedia.org

The primary entry point of hexanoyl-CoA metabolites into the citric acid cycle (TCA cycle) is through acetyl-CoA. wikipedia.org The β-oxidation of one molecule of hexanoyl-CoA produces three molecules of acetyl-CoA. ontosight.ai Each molecule of acetyl-CoA then condenses with oxaloacetate in the first step of the TCA cycle, a reaction catalyzed by citrate (B86180) synthase, to form citrate. nih.govteachmephysiology.com

The complete oxidation of these three acetyl-CoA molecules in the TCA cycle results in the production of ATP, NADH, and FADH₂, which are crucial for cellular energy production through oxidative phosphorylation. wikipedia.orglibretexts.org Therefore, the breakdown of hexanoyl-CoA is a significant source of energy for the cell.

The TCA cycle is not only a catabolic pathway for energy production but also a source of precursors for various biosynthetic pathways. numberanalytics.com For instance, citrate can be transported out of the mitochondria and cleaved back into acetyl-CoA and oxaloacetate in the cytosol. wikipedia.org This cytosolic acetyl-CoA is then available for the synthesis of fatty acids and cholesterol. wikipedia.org

Anaplerotic and Cataplerotic Reactions Involving Hexanoyl-Coenzyme A Metabolites

Anaplerotic reactions are those that replenish the intermediates of the citric acid cycle, while cataplerotic reactions are those that drain them for use in other biosynthetic pathways. wikipedia.orgnumberanalytics.com The metabolism of hexanoyl-CoA influences both types of reactions, primarily through the production of acetyl-CoA.

Anaplerosis: While acetyl-CoA itself is not a direct anaplerotic substrate, its accumulation signals the need to replenish TCA cycle intermediates. As mentioned earlier, high levels of acetyl-CoA allosterically activate pyruvate carboxylase, which catalyzes the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction. wikipedia.orgfiveable.me This ensures that as acetyl-CoA from fatty acid oxidation enters the cycle, there is sufficient oxaloacetate to condense with it.

Cataplerosis: The withdrawal of TCA cycle intermediates for biosynthesis is a form of cataplerosis. numberanalytics.com For example, citrate can be exported from the mitochondria to the cytosol to provide acetyl-CoA for fatty acid synthesis. researchgate.net This process removes citrate from the TCA cycle. Similarly, intermediates like α-ketoglutarate and oxaloacetate can be used for the synthesis of amino acids such as glutamate (B1630785) and aspartate, respectively. numberanalytics.comresearchgate.net The energy and reducing equivalents produced from hexanoyl-CoA oxidation can fuel these biosynthetic processes that are dependent on cataplerosis.

Table 2: Influence of Hexanoyl-CoA Metabolites on Anaplerotic and Cataplerotic Reactions

Reaction Type Key Metabolite/Process Role of Hexanoyl-CoA Metabolites (via Acetyl-CoA)
Anaplerotic Pyruvate to Oxaloacetate (via Pyruvate Carboxylase) High acetyl-CoA levels allosterically activate this key anaplerotic enzyme. wikipedia.orgfiveable.me
Cataplerotic Citrate export for fatty acid synthesis The oxidation of hexanoyl-CoA provides the acetyl-CoA that is incorporated into citrate, which can then be exported for biosynthesis. researchgate.net
Cataplerotic Amino acid synthesis The energy derived from hexanoyl-CoA oxidation supports the synthesis of amino acids from TCA cycle intermediates like α-ketoglutarate and oxaloacetate. numberanalytics.comresearchgate.net

Flux Analysis and Metabolic Networks

Quantitative Flux Analysis of Hexanoyl-Coenzyme A Pathwaysmdpi.com

Metabolic flux analysis is a powerful tool used to quantify the flow of metabolites through various pathways in a cell. This quantitative approach provides insights into the regulation and efficiency of metabolic networks.

In the context of hexanoyl-CoA, flux analysis has been particularly valuable in understanding and optimizing the production of specialized lipids like polyhydroxyalkanoates (PHAs). mdpi.com For instance, studies on Pseudomonas putida have used flux analysis to investigate the distribution of carbon from fatty acid substrates, including those that would be metabolized to hexanoyl-CoA, towards either cell growth or PHA synthesis under different conditions. nih.gov

Research has shown that under oxygen-limited conditions, the flux of carbon from medium-chain fatty acids can be directed towards the accumulation of mcl-PHAs. nih.gov Quantitative flux analysis helps to identify the key nodes and enzymatic steps that control this partitioning of metabolic flux. For example, it can quantify the rate of acetyl-CoA generation and its subsequent channeling into either the TCA cycle for energy or the PHA synthesis pathway. mdpi.com

These analyses have revealed that the efficiency of PHA production is highly dependent on the metabolic state of the cell, including the availability of precursors and the redox balance (NADH/NAD+ ratio). nih.gov By understanding the quantitative flow through pathways involving hexanoyl-CoA, metabolic engineering strategies can be developed to enhance the production of desired biopolymers. mdpi.com

Construction of Metabolic Networks Centered on Hexanoyl-Coenzyme A

Hexanoyl-Coenzyme A (Hexanoyl-CoA) is a key intermediate in cellular metabolism, positioned at the crossroads of fatty acid synthesis and degradation. The construction of metabolic networks centered on Hexanoyl-CoA allows for a detailed understanding of its synthesis, consumption, and regulatory influence on connected pathways. These networks are essential for mapping the flow of carbon through central metabolic pathways and for identifying points of metabolic control.

Hexanoyl-CoA is primarily formed through the activation of hexanoic acid, a process catalyzed by acyl-CoA synthetase enzymes. ontosight.ai Once formed, it serves as a substrate in several significant metabolic routes. In the context of energy production, Hexanoyl-CoA enters the mitochondrial beta-oxidation spiral. ontosight.aireactome.org In this pathway, it undergoes a cycle of four enzymatic reactions that shorten the acyl chain by two carbons, yielding acetyl-CoA and butanoyl-CoA. reactome.org This process continues until the fatty acid is completely oxidized.

Conversely, Hexanoyl-CoA can act as a building block in the biosynthesis of more complex molecules. A notable example is its role as a precursor in the synthesis of cannabinoids in Cannabis sativa. nih.govresearchgate.netnih.gov In this pathway, Hexanoyl-CoA is condensed with three molecules of malonyl-CoA to form olivetolic acid, a key intermediate in the production of various cannabinoids. nih.gov The enzymes and reactions that constitute the immediate metabolic vicinity of Hexanoyl-CoA are detailed in the table below.

Enzymes and Reactions in the Hexanoyl-Coenzyme A Metabolic Network

EnzymeReactionMetabolic PathwayCellular Location
Acyl-CoA SynthetaseHexanoic acid + CoA + ATP → Hexanoyl-CoA + AMP + PPiFatty Acid ActivationMitochondria, Peroxisome, Cytoplasm
Short/Medium Chain Acyl-CoA Dehydrogenase (SCAD/MCAD)Hexanoyl-CoA + FAD → trans-Hex-2-enoyl-CoA + FADH2Fatty Acid Beta-OxidationMitochondria
Enoyl-CoA Hydratasetrans-Hex-2-enoyl-CoA + H2O → (S)-3-Hydroxyhexanoyl-CoAFatty Acid Beta-OxidationMitochondria
3-Hydroxyacyl-CoA Dehydrogenase(S)-3-Hydroxyhexanoyl-CoA + NAD+ → 3-Oxohexanoyl-CoA + NADH + H+Fatty Acid Beta-OxidationMitochondria
Ketoacyl-CoA Thiolase3-Oxohexanoyl-CoA + CoA → Butanoyl-CoA + Acetyl-CoAFatty Acid Beta-OxidationMitochondria
Olivetol (B132274) Synthase (in Cannabis sativa)Hexanoyl-CoA + 3 Malonyl-CoA → Olivetolic Acid + 4 CoA + 3 CO2Cannabinoid BiosynthesisCytoplasm (in glandular trichomes)

The study of these networks reveals that the fate of Hexanoyl-CoA is tightly regulated and depends on the cellular energy status and the specific metabolic demands of the organism or tissue. For instance, in tissues with high energy requirements, the flux is directed towards beta-oxidation, whereas in specialized cells like the glandular trichomes of Cannabis sativa, it is channeled into secondary metabolite production. nih.gov

Computational Modeling of Hexanoyl-Coenzyme A Metabolism

Computational modeling has become an indispensable tool for analyzing and predicting the behavior of metabolic networks, including those involving Hexanoyl-CoA. These models allow for the in silico investigation of metabolic fluxes and the identification of key enzymes that control the production and consumption of this important metabolite. Two primary computational approaches are Flux Balance Analysis (FBA) and kinetic modeling.

Flux Balance Analysis (FBA) is a constraint-based modeling approach used to predict metabolic flux distributions in a genome-scale metabolic network at steady state. creative-proteomics.comwikipedia.org FBA does not require detailed kinetic parameters of enzymes but instead relies on the stoichiometry of metabolic reactions and a set of constraints, such as nutrient uptake rates. An objective function, typically the maximization of biomass production or the production of a specific metabolite, is then optimized. In the context of Hexanoyl-CoA, FBA can be employed to predict the maximum theoretical yield of products derived from it, such as hexanoic acid in engineered microbes. mdpi.comresearchgate.net For example, a genome-scale metabolic model of Megasphaera elsdenii, a hexanoic acid producer, was used to understand the bifurcated pathways for its synthesis and to identify strategies to enhance its production. mdpi.comresearchgate.net

Kinetic modeling , in contrast, uses systems of ordinary differential equations (ODEs) to describe the dynamic changes in metabolite concentrations over time. This approach requires detailed knowledge of enzyme kinetics, including parameters like Vmax and Km. Kinetic models can provide a more detailed understanding of the transient behavior of a metabolic pathway and the effects of allosteric regulation. While a specific kinetic model for the entire Hexanoyl-CoA network is not widely available, models have been developed for segments of related pathways. For instance, kinetic models of fatty acid beta-oxidation have been constructed to simulate the accumulation of acyl-CoAs in various enzyme deficiencies. nih.gov Similarly, kinetic models have been used to study the biosynthesis of cannabinoids, where Hexanoyl-CoA is a key precursor. researchgate.netacs.org These models can help in identifying rate-limiting steps and understanding the complex regulatory interactions within the pathway.

The table below summarizes the application of these computational models to pathways involving Hexanoyl-CoA.

Computational Models for Analyzing Hexanoyl-Coenzyme A Metabolism

Modeling ApproachObjectiveKey Findings/Applications related to Hexanoyl-CoARelevant Pathway
Flux Balance Analysis (FBA)Predict steady-state flux distributions and optimal production yields.Identified balanced contributions from different pathways for maximal hexanoic acid production in Megasphaera elsdenii. mdpi.comresearchgate.net Used to identify gene knockout targets to improve fatty acid production in E. coli. nih.govHexanoic Acid Biosynthesis, Fatty Acid Synthesis
Kinetic ModelingSimulate the dynamic behavior of metabolite concentrations and reaction rates.Simulated the accumulation of medium-chain acyl-CoAs in mitochondrial fatty acid beta-oxidation deficiencies. nih.gov Modeled the kinetics of cannabinoid formation from precursors. researchgate.netacs.orgFatty Acid Beta-Oxidation, Cannabinoid Biosynthesis
Metabolic Flux Analysis (MFA)Quantify intracellular metabolic fluxes using isotope labeling data.Revealed that saturated fatty acids like palmitate (which is metabolized via intermediates including Hexanoyl-CoA) are oxidized to a greater extent than unsaturated fatty acids in human hepatoma cells. nih.govFatty Acid Metabolism

These computational approaches provide powerful frameworks for understanding the complex metabolism of Hexanoyl-CoA and for guiding metabolic engineering efforts aimed at optimizing the production of valuable chemicals derived from this central metabolite.

Regulation of Hexanoyl Coenzyme a Metabolism

Transcriptional Regulation of Enzymes Involved in Hexanoyl-Coenzyme A Pathways

The primary level of control for hexanoyl-CoA metabolism lies in the transcriptional regulation of the genes encoding the enzymes responsible for its synthesis and breakdown. Gene expression is dynamically adjusted in response to various physiological cues and developmental programs.

The expression of genes related to hexanoyl-CoA and broader fatty acid metabolism is highly sensitive to the physiological state of the organism, tissue type, and developmental stage. In the plant Cannabis sativa, for instance, cannabinoids are synthesized in glandular trichomes from the precursor hexanoyl-CoA. nih.gov Transcriptome analysis of these specialized structures revealed a high abundance of transcripts for CsAAE1, an acyl-activating enzyme that synthesizes hexanoyl-CoA from hexanoate (B1226103). nih.gov The expression pattern of CsAAE1 parallels the accumulation of the final cannabinoid products, indicating tight transcriptional control linked to this specific metabolic output. nih.gov

Similarly, in the development of cacao (Theobroma cacao) seeds, which accumulate large amounts of lipids, transcriptional profiling has shown significant changes in the expression of genes involved in fatty acid biosynthesis. nih.gov During seed maturation, a clear shift in gene expression occurs to establish the final fatty acid composition. nih.gov In wheat (Triticum aestivum), the expression of long-chain acyl-CoA synthetase (LACS) genes, which are responsible for activating fatty acids into their CoA esters, shows distinct patterns during anther development. mdpi.com The expression of specific TaLACS genes is altered by environmental stressors like cold, which can correlate with male sterility, highlighting the importance of this regulation for plant reproduction. mdpi.com These examples demonstrate that the enzymatic machinery for pathways involving acyl-CoAs like hexanoyl-CoA is transcriptionally regulated in response to developmental cues and environmental conditions.

Several key families of transcription factors have been identified as master regulators of lipid metabolism, including the pathways that produce and consume hexanoyl-CoA. nih.gov The two main classes of transcription factors governing fatty acid metabolism are the Peroxisome Proliferator-Activated Receptors (PPARs) and the Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.gov

PPARs, particularly PPARα, are activated by fatty acids and their derivatives and induce the expression of a suite of enzymes involved in fatty acid catabolism, such as those for mitochondrial β-oxidation. nih.govmdpi.com Conversely, SREBPs, especially SREBP-1c, are crucial for lipogenesis, activating the transcription of genes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.govnih.gov The activity of these transcription factors ensures a coordinated response to the cell's energy status; under conditions of energy surplus, SREBP-1c promotes fatty acid synthesis, while during fasting, PPARα enhances fatty acid breakdown. mdpi.com In plants, other transcription factor families, such as the DNA-binding with one finger (Dof) proteins, play significant roles in regulating genes associated with fatty acid and lipid biosynthesis during seed development. frontiersin.orgnih.gov

Table 1: Key Transcription Factors in Hexanoyl-CoA Metabolism

Transcription FactorGeneral FunctionKey Target Genes/PathwaysPrimary Tissues
PPARαInduces fatty acid degradation (β-oxidation). nih.govnih.govCarnitine palmitoyltransferase, Acyl-CoA oxidases, Hydroxymethylglutaryl-CoA synthase. mdpi.comLiver, Adipose Tissue. mdpi.com
SREBP-1cActivates fatty acid and cholesterol synthesis (lipogenesis). nih.govnih.govAcetyl-CoA carboxylase (ACC), Fatty acid synthase (FAS), Stearoyl-CoA desaturase (SCD1). nih.govmdpi.comLiver, Adipose Tissue. nih.gov
Dof FamilyRegulates various aspects of plant growth, including seed maturation and lipid biosynthesis. frontiersin.orgnih.govGenes involved in fatty acid synthesis and oil accumulation in plants. nih.govVarious plant tissues, especially seeds. frontiersin.orgnih.gov

Post-Transcriptional and Translational Control Mechanisms

Beyond the initial transcription of genes, the regulation of enzyme levels for hexanoyl-CoA metabolism also occurs at the post-transcriptional level. This involves controlling the stability, processing, and translation efficiency of messenger RNA (mRNA).

The amount of protein produced from a gene is profoundly influenced by the stability of its mRNA transcript and the efficiency with which it is translated by ribosomes. nih.gov A key factor in this regulation is "codon optimality," where the specific codons used to encode amino acids can impact both the rate of translation and the lifespan of the mRNA. nih.govnih.gov Studies have shown that transcripts containing "optimal" codons, which are recognized by abundant tRNAs, tend to have faster translation elongation rates and greater stability. nih.gov Conversely, the presence of "non-optimal" codons can slow down the ribosome, which can trigger mRNA decay pathways. nih.gov

While specific studies on the codon usage of hexanoyl-CoA synthetase are limited, this general principle applies to all enzymes in its metabolic network. The sequence of the mRNA encoding these enzymes contains regulatory information beyond the amino acid sequence itself, allowing for a layer of control that can fine-tune protein production based on the cellular availability of specific tRNAs, which can change in different physiological states. nih.govgiraldezlab.org

MicroRNAs (miRNAs) are small, non-coding RNA molecules that act as critical post-transcriptional regulators by binding to mRNA transcripts, typically leading to their degradation or translational repression. researchgate.net Several miRNAs have been identified as key players in the regulation of lipid metabolism and could therefore influence the pathways involving hexanoyl-CoA.

For example, miR-33 is encoded within an intron of the SREBF-2 gene (which codes for SREBP-2) and acts in concert with its host gene to regulate cholesterol and fatty acid homeostasis. nih.gov miR-22 is another important metabolic miRNA that controls the expression of enzymes involved in both fatty acid synthesis, such as fatty acid synthase (FASN), and fatty acid oxidation by targeting PPARα. mdpi.com Furthermore, miRNAs like miR-130a and miR-130b can target enzymes involved in generating precursors for fatty acid synthesis, such as pyruvate (B1213749) dehydrogenase, which converts pyruvate to acetyl-CoA. nih.gov These miRNAs provide a rapid and nuanced mechanism for adjusting metabolic fluxes in response to cellular needs.

Table 2: MicroRNAs Regulating Pathways Relevant to Hexanoyl-CoA Metabolism

MicroRNATarget Gene/PathwayEffect on Metabolism
miR-22Fatty acid synthase (FASN), PPARα. mdpi.comContributes to lipogenesis and regulates mitochondrial fatty acid β-oxidation. mdpi.com
miR-33Genes involved in cholesterol transport and fatty acid metabolism. nih.govActs as a key post-transcriptional regulator of cellular cholesterol homeostasis. nih.gov
miR-122Genes involved in cholesterol and fatty acid synthesis. nih.govAssociated with the regulation of liver metabolism; highly abundant in the liver. nih.gov
miR-130a/bPyruvate dehydrogenase E1 subunit-α1 (PDHA1). nih.govReduces levels of acetyl-CoA, a key precursor for fatty acid synthesis. nih.gov

Post-Translational Modification of Enzymes

After an enzyme is synthesized, its activity can be rapidly and reversibly modulated by post-translational modifications (PTMs). plos.org PTMs are covalent additions of chemical groups to the protein, which can alter its conformation, activity, localization, or stability. nih.gov This provides a dynamic layer of control that allows cells to quickly respond to metabolic changes. nih.gov

A prominent PTM in metabolism is acylation, particularly acetylation, which involves the transfer of an acetyl group from acetyl-CoA to a lysine (B10760008) residue on a target protein. nih.govimrpress.com Many enzymes involved in glycolysis, the TCA cycle, and fatty acid metabolism are regulated by acetylation. nih.gov This directly links the catalytic activity of enzymes to the concentration of key metabolites like acetyl-CoA, creating a sensitive feedback mechanism. nih.gov Other PTMs such as phosphorylation, ubiquitination, and lactylation also play crucial roles. plos.org For example, AMP-activated protein kinase (AMPK), a central energy sensor, can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid synthesis, thereby halting lipogenesis when energy levels are low. mdpi.com These modifications allow for the immediate fine-tuning of enzymatic activity within the hexanoyl-CoA metabolic network, ensuring a rapid response to the cell's energetic and biosynthetic demands.

Phosphorylation and Dephosphorylation Effects on Hexanoyl-Coenzyme A Enzyme Activity

Phosphorylation and dephosphorylation, the addition and removal of phosphate (B84403) groups, are key PTMs that regulate the activity of enzymes in fatty acid oxidation.

A notable example is the medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme that catalyzes the initial dehydrogenation step in the beta-oxidation of medium-chain fatty acids like hexanoyl-CoA. nih.govuni-konstanz.deuni-konstanz.denih.gov Research on MCAD isolated from pig kidney has shown that the mature mitochondrial enzyme is phosphorylated. nih.govuni-konstanz.deuni-konstanz.de While this phosphorylation does not appear to directly affect the catalytic activity of MCAD, it significantly impacts the enzyme's solubility. nih.govuni-konstanz.deuni-konstanz.de The dephosphorylated form of the protein is approximately five times less soluble, which could influence its function within the mitochondrial matrix. nih.govuni-konstanz.de

This suggests that phosphorylation may play a role in maintaining the proper conformation and localization of MCAD, rather than directly controlling its enzymatic speed. The removal of the phosphate group can be achieved by treatment with a phosphatase. nih.govuni-konstanz.deuni-konstanz.de

Another key regulatory point involving phosphorylation is the control of acetyl-CoA carboxylase (ACC), the enzyme responsible for the synthesis of malonyl-CoA. wikipedia.orgnih.gov While not directly acting on hexanoyl-CoA, the product of ACC, malonyl-CoA, is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for oxidation. wikipedia.orgyoutube.com Hormones like glucagon (B607659) and epinephrine (B1671497) trigger the phosphorylation and inactivation of ACC, leading to decreased malonyl-CoA levels and consequently, an increased rate of fatty acid oxidation. wikipedia.org Conversely, insulin (B600854) promotes the dephosphorylation and activation of ACC. wikipedia.org

EnzymeModificationEffect on ActivityReference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)PhosphorylationNo direct effect on catalysis, but increases protein solubility. nih.govuni-konstanz.deuni-konstanz.de
Acetyl-CoA Carboxylase (ACC)PhosphorylationInactivation, leading to decreased malonyl-CoA and increased fatty acid oxidation. wikipedia.orgnih.gov
Acetyl-CoA Carboxylase (ACC)DephosphorylationActivation, leading to increased malonyl-CoA and decreased fatty acid oxidation. wikipedia.org

Acetylation, Ubiquitination, and Other Modifications

Beyond phosphorylation, other post-translational modifications play a significant role in regulating enzymes associated with hexanoyl-CoA metabolism.

Acetylation , the addition of an acetyl group to a lysine residue, has emerged as a critical regulatory mechanism for many mitochondrial enzymes, including those in the fatty acid oxidation pathway. nih.gov This modification can be influenced by the cellular level of acetyl-CoA, a key product of beta-oxidation. elsevierpure.comnih.gov High levels of acetyl-CoA can lead to non-enzymatic acetylation of proteins. nih.gov Many enzymes involved in fatty acid beta-oxidation are targets of acetylation, which can alter their activity and contribute to shifts in the heart's preference for different energy sources in conditions like obesity and diabetes. nih.gov For instance, acetylation of fatty acid synthase (FASN) can promote its degradation, thereby reducing fatty acid synthesis. escholarship.org

Ubiquitination , the process of attaching a small protein called ubiquitin to a target protein, typically marks the protein for degradation by the proteasome. This process is involved in the turnover of proteins in fatty acid metabolism. For example, the degradation of the fatty acid transporter CD36/FAT is promoted by ubiquitination in the presence of fatty acids. aocs.org

Other modifications, such as S-fatty acid acylation , the attachment of a fatty acid to a cysteine residue, have also been observed. nih.gov This type of modification can affect protein-membrane interactions and protein-protein interactions. nih.gov

ModificationTarget Enzyme/ProteinEffectReference
AcetylationFatty Acid Oxidation EnzymesAlters activity, can contribute to shifts in substrate preference. nih.gov
AcetylationFatty Acid Synthase (FASN)Promotes degradation, decreases fatty acid synthesis. escholarship.org
UbiquitinationCD36/FAT (Fatty Acid Transporter)Promotes degradation. aocs.org
S-fatty acid acylationVarious platelet proteinsModulates protein-membrane and protein-protein interactions. nih.gov

Allosteric and Feedback Regulation

Allosteric regulation and feedback mechanisms provide immediate and sensitive control over the metabolic pathways involving hexanoyl-CoA. wikipedia.org These regulatory processes involve the binding of effector molecules to enzymes at sites other than the active site, causing conformational changes that either activate or inhibit the enzyme's activity. youtube.com

Metabolite-Mediated Regulation of Hexanoyl-Coenzyme A-Associated Enzymes

The activity of enzymes in the beta-oxidation pathway is sensitive to the concentrations of various metabolites, allowing for tight coordination with other metabolic processes.

The enzymes of beta-oxidation are inhibited by the products of their respective reactions. aocs.org For example, each of the four main enzymes in the beta-oxidation cycle is inhibited by the specific fatty acyl-CoA intermediate it produces. aocs.org Furthermore, 3-ketoacyl-CoA, an intermediate in the pathway, can inhibit both enoyl-CoA hydratase and acyl-CoA dehydrogenase. aocs.org

NADH/NAD+ ratio: A high ratio of NADH to NAD+, indicative of a high energy state, inhibits 3-hydroxyacyl-CoA dehydrogenase, one of the enzymes in the beta-oxidation spiral. aocs.org

Acetyl-CoA/CoA ratio: A high ratio of acetyl-CoA to free Coenzyme A signals that the citric acid cycle is saturated, leading to the inhibition of thiolase, the final enzyme in the beta-oxidation cycle. aocs.org

Additionally, other metabolites can act as allosteric regulators. For instance, citrate (B86180), an intermediate of the citric acid cycle, acts as an allosteric activator of acetyl-CoA carboxylase, promoting fatty acid synthesis when acetyl-CoA is abundant. wikipedia.orgnumberanalytics.com This provides a mechanism to divert excess acetyl-CoA towards storage as fatty acids.

Feedback Inhibition and Feed-Forward Activation Mechanisms

Feedback inhibition and feed-forward activation are crucial for maintaining metabolic homeostasis and ensuring that the rate of hexanoyl-CoA metabolism is aligned with the cell's needs.

Feedback Inhibition: This occurs when a downstream product of a metabolic pathway inhibits an earlier enzyme in the same pathway. A prominent example is the inhibition of acetyl-CoA carboxylase by long-chain fatty acyl-CoAs, such as palmitoyl-CoA. wikipedia.orgnih.gov When the levels of these fatty acyl-CoAs rise, indicating a surplus of fatty acids, they allosterically inhibit acetyl-CoA carboxylase, thus shutting down further fatty acid synthesis. wikipedia.orgnih.gov This prevents the wasteful production of fatty acids when they are already abundant. The intracellular concentration of these free acyl-CoA esters is tightly controlled and buffered by specific binding proteins. nih.gov

Feed-Forward Activation: In this regulatory mechanism, an upstream metabolite activates a downstream enzyme. A key example in lipid metabolism is the activation of acetyl-CoA carboxylase by citrate. numberanalytics.com When the citric acid cycle is running at high capacity, citrate can be transported from the mitochondria to the cytosol. wikipedia.org In the cytosol, citrate acts as a feed-forward activator of acetyl-CoA carboxylase, signaling that there is ample acetyl-CoA to be channeled into fatty acid synthesis. wikipedia.orgnumberanalytics.com

Another example of feed-forward activation is seen in glycolysis, where fructose-1,6-bisphosphate, an early intermediate, activates pyruvate kinase, an enzyme further down the pathway. numberanalytics.com While not directly involving hexanoyl-CoA, this principle of enhancing downstream flux in response to upstream substrate availability is a common theme in metabolic regulation. numberanalytics.comnumberanalytics.com

Regulatory MechanismEffector MoleculeTarget EnzymeEffectReference
Feedback InhibitionLong-chain fatty acyl-CoAs (e.g., Palmitoyl-CoA)Acetyl-CoA CarboxylaseInhibition wikipedia.orgnih.govnih.gov
Feed-Forward ActivationCitrateAcetyl-CoA CarboxylaseActivation wikipedia.orgnumberanalytics.com

Research Methodologies for Studying Hexanoyl Coenzyme a

Analytical Techniques for Quantification and Identification

A variety of powerful analytical methods are employed to detect and measure Hexanoyl-CoA and its related metabolites in complex biological samples. These techniques offer high sensitivity and specificity, which are essential for understanding the subtle but significant changes in metabolite concentrations that occur in response to various physiological and pathological conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Hexanoyl-Coenzyme A

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of Hexanoyl-CoA and other short-chain acyl-CoAs. nih.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry to provide highly sensitive and specific quantification. nih.govnih.gov

Typically, a reversed-phase liquid chromatography setup is used, sometimes without an ion-pairing reagent, which is advantageous for method simplicity. nih.gov The separation is often followed by tandem mass spectrometry (MS/MS), which allows for the fragmentation of the parent ion into product ions, providing a unique "fingerprint" for each molecule and enhancing specificity. nih.govnih.gov Multiple reaction monitoring (MRM) is a common mode of operation in MS/MS, where specific precursor-to-product ion transitions are monitored for each analyte, leading to excellent sensitivity with limits of detection often in the nanomolar to sub-nanomolar range. nih.govresearchgate.net

Recent developments have focused on creating single, robust methods capable of analyzing a broad spectrum of acyl-CoAs, from short- to long-chain species, in a single analytical run. chemrxiv.orgacs.org These methods often employ hydrophilic interaction liquid chromatography (HILIC) or advanced reversed-phase columns to achieve comprehensive coverage. chemrxiv.org The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.govnih.gov

Table 1: Key Features of LC-MS Methods for Acyl-CoA Analysis

Feature Description Reference
Principle Separation by liquid chromatography followed by mass-based detection and quantification. nih.gov
Common Technique Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
Separation Mode Reversed-phase chromatography, often with ion-pairing agents, or HILIC. nih.govchemrxiv.org
Detection Mode Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. researchgate.net
Internal Standards Use of stable isotope-labeled standards is critical for accuracy. nih.gov
Sensitivity Limits of detection are typically in the nanomolar to sub-nanomolar range. nih.gov

| Applications | Quantification of a wide range of acyl-CoAs in various biological matrices. | chemrxiv.orgacs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derived Metabolites

While Hexanoyl-CoA itself is not volatile enough for direct analysis by gas chromatography-mass spectrometry (GC-MS), this technique is invaluable for the analysis of its derived metabolites, particularly the fatty acid portion, hexanoate (B1226103). nih.gov GC-MS is considered a gold standard for fatty acid analysis due to its high sensitivity, specificity, and superior separation efficiency. resolvemass.ca

For GC-MS analysis, the fatty acids must first be converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). ifremer.frnih.gov This derivatization step is crucial for achieving good chromatographic separation and detection. nih.gov The separation is typically performed on a capillary column, and the eluted compounds are then ionized and detected by a mass spectrometer. researchgate.net The mass spectrometer provides detailed fragmentation patterns that aid in the structural elucidation and identification of the fatty acids. resolvemass.ca

GC-MS can be used for both targeted and untargeted metabolomics studies. nih.gov In targeted analysis, specific known metabolites are quantified, while untargeted approaches aim to identify and semi-quantify a broad range of compounds present in a sample. nih.gov The use of high-resolution mass spectrometry, such as quadrupole-time of flight (QTOF), can further enhance the identification of unknown compounds by providing accurate mass measurements. nih.govfmach.it

Table 2: Comparison of Derivatization Agents for GC-MS Analysis of Fatty Acids

Derivative Advantages Disadvantages Reference
Fatty Acid Methyl Esters (FAMEs) Simple, volatile, good chromatographic properties. May not be suitable for all structural features. ifremer.fr
Picolinyl Esters Powerful for structure elucidation of polyunsaturated fatty acids. Require higher column temperatures. ifremer.fr
N-Acyl Pyrrolidides Good for structure elucidation of polyunsaturated fatty acids. May have lower response factors than FAMEs. ifremer.fr

| Pentafluorobenzyl (PFB) Esters | Allows for highly sensitive detection using negative chemical ionization. | Derivatization can be more complex. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the quantitative analysis of metabolites, including coenzyme A and its esters. nih.gov Unlike mass spectrometry-based methods, NMR does not require chromatographic separation and can provide absolute concentrations of a large number of metabolites in a single measurement. nih.govfrontiersin.org

¹H NMR is the most commonly used nucleus in metabolomics due to its high sensitivity and the ubiquity of hydrogen in metabolites. frontiersin.org For Hexanoyl-CoA, specific proton signals can be identified and quantified. hmdb.ca While challenges such as spectral overlap can exist in complex biological samples, advancements in NMR technology, such as high-field magnets (e.g., 800 MHz), have improved spectral resolution and the ability to detect low-abundance metabolites. nih.govumich.edu

¹³C NMR, often used in conjunction with ¹³C-labeled substrates, provides detailed information about the carbon backbone of molecules and is particularly useful for tracing metabolic pathways. nih.govaocs.org While less sensitive than ¹H NMR, ¹³C NMR can provide unambiguous identification of labeled positions within a metabolite. nih.gov The combination of ¹H and ¹³C NMR provides a comprehensive view of metabolic networks. aocs.org

Radiometric and Spectrophotometric Enzyme Assays Utilizing Hexanoyl-Coenzyme A

Radiometric and spectrophotometric assays are classic methods for measuring enzyme activity and are still widely used due to their robustness and relatively low cost. creative-enzymes.com These assays are particularly useful for studying enzymes that utilize Hexanoyl-CoA as a substrate or produce it as a product.

Radiometric assays often involve the use of a radiolabeled substrate, such as a ¹⁴C-labeled fatty acid. nih.gov The activity of an enzyme like acyl-CoA synthetase can be measured by incubating it with a radiolabeled fatty acid, ATP, and coenzyme A, and then quantifying the amount of radiolabeled acyl-CoA produced. nih.gov This is typically done by separating the product from the substrate and measuring the radioactivity using scintillation counting. nih.gov

Spectrophotometric assays, also known as colorimetric assays, follow the course of a reaction by measuring changes in light absorbance. creative-enzymes.com These assays are often coupled, meaning the product of the primary reaction is used as a substrate in a secondary reaction that produces a colored or UV-absorbing compound. nih.gov For example, the activity of an enzyme that produces Hexanoyl-CoA can be coupled to a reaction that consumes NADH or NADPH, which can be monitored by the decrease in absorbance at 340 nm. creative-enzymes.com Fluorometric assays operate on a similar principle but measure changes in fluorescence, often offering higher sensitivity. bioassaysys.com

Isotopic Tracing and Metabolomics Approaches

Isotopic tracing is a powerful technique that allows researchers to follow the fate of atoms through metabolic pathways. By introducing a substrate labeled with a stable isotope, such as ¹³C or ²H, into a biological system, the flow of these atoms into various metabolites, including Hexanoyl-CoA, can be tracked. This provides a dynamic view of metabolic fluxes, which are the rates of metabolic reactions. nih.gov

Stable Isotope Tracing (e.g., ¹³C, ²H) for Flux Analysis

Stable isotope-resolved metabolomics (SIRM) is a key methodology for understanding the dynamics of metabolic pathways. nih.gov In the context of fatty acid metabolism, a common approach is to use a ¹³C-labeled fatty acid, such as U-¹³C-palmitate, and trace its incorporation into various downstream metabolites. nih.govmetsol.com

When a ¹³C-labeled fatty acid is metabolized through β-oxidation, the resulting acetyl-CoA will also be labeled with ¹³C. This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, leading to the labeling of TCA cycle intermediates. nih.gov The pattern of ¹³C enrichment in these metabolites, known as isotopologue distribution, can be measured by mass spectrometry or NMR. researchgate.netmdpi.com

This information, combined with a metabolic network model, can be used to calculate the fluxes through various pathways, a process known as metabolic flux analysis (MFA). nih.govmit.edu MFA can reveal the relative contributions of different substrates to a particular metabolite pool and how these contributions change under different conditions. researchgate.net For example, by tracing ¹³C-labeled glucose and glutamine, researchers can determine their respective contributions to the acetyl-CoA pool that is used for fatty acid synthesis. mdpi.com Deuterium (²H) labeling can also be used, for instance, to investigate NADPH metabolism, which is important for fatty acid synthesis. mdpi.com

Table 3: Common Stable Isotope Tracers and Their Applications in Metabolic Flux Analysis

Isotope Tracer Application Key Insights Reference
[U-¹³C]Glucose Tracing glucose metabolism Contribution to glycolysis, pentose (B10789219) phosphate (B84403) pathway, and TCA cycle. mdpi.comnih.gov
[U-¹³C]Glutamine Tracing glutamine metabolism Anaplerotic contribution to the TCA cycle, reductive carboxylation. mdpi.comnih.gov
¹³C-labeled Fatty Acids Tracing fatty acid oxidation Fate of fatty acid carbons through β-oxidation and the TCA cycle. nih.govnih.gov

| ²H-labeled Water (D₂O) | Tracing de novo lipogenesis and NADPH metabolism | Measuring the synthesis of new fatty acids and the activity of NADPH-producing pathways. | mdpi.com |

Targeted and Untargeted Metabolomics for Hexanoyl-Coenzyme A and Related Metabolites

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the roles of Hexanoyl-CoA. Both targeted and untargeted approaches are employed to gain insights into its metabolism. creative-proteomics.com

Untargeted metabolomics aims to capture a comprehensive snapshot of all detectable metabolites in a sample, including those that are unexpected or unknown. creative-proteomics.comfrontiersin.org This exploratory approach is particularly useful for discovering novel metabolic pathways or identifying unanticipated changes in metabolite levels in response to genetic or environmental perturbations. creative-proteomics.com For instance, untargeted analysis can reveal widespread metabolic remodeling, including shifts in various acyl-CoA species, in response to dietary changes. nih.govnih.gov

Targeted metabolomics , in contrast, focuses on the precise and quantitative measurement of specific, predefined sets of metabolites. creative-proteomics.comfrontiersin.org This approach offers higher sensitivity and selectivity for the molecules of interest. In the context of Hexanoyl-CoA, targeted analyses are crucial for quantifying its levels and those of related metabolites, such as other acyl-CoAs, acyl-carnitines, and fatty acids, to understand the flux through specific metabolic pathways. creative-proteomics.comnih.gov For example, a targeted method was used to quantify Hexanoyl-CoA levels in different tissues of Cannabis sativa, revealing a correlation with cannabinoid production. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology for both targeted and untargeted metabolomics of acyl-CoAs. nih.govnih.gov High-resolution mass spectrometry, in particular, enables the accurate identification and quantification of these low-abundance molecules. nih.govnih.govnih.gov Optimized extraction methods and analytical conditions are critical for the sensitive and reliable detection of the diverse range of acyl-CoA thioesters. researchgate.net

The integration of data from both targeted and untargeted approaches provides a more complete picture of Hexanoyl-CoA metabolism. Untargeted surveys can identify broad metabolic shifts, while subsequent targeted analyses can validate and precisely quantify the changes in key metabolites within the pathways of interest. frontiersin.org

Table 1: Comparison of Targeted and Untargeted Metabolomics for Hexanoyl-CoA Studies

FeatureTargeted MetabolomicsUntargeted Metabolomics
Goal Quantify specific, known metabolites (e.g., Hexanoyl-CoA, related acyl-CoAs)Profile a wide range of metabolites, including unknowns
Approach Hypothesis-drivenDiscovery-oriented
Selectivity HighLower
Sensitivity HighModerate
Coverage Narrow (pre-defined metabolites)Broad (all detectable metabolites)
Key Application Precise quantification of pathway intermediatesDiscovery of novel biomarkers and metabolic shifts

Genetic and Molecular Biology Tools

Genetic and molecular biology techniques are indispensable for dissecting the function of genes and enzymes involved in Hexanoyl-CoA metabolism. By manipulating the genetic makeup of model organisms, researchers can establish causal links between specific genes and their roles in metabolic pathways.

Gene knockout and knockdown studies involve the targeted inactivation or reduced expression of a specific gene to observe the resulting phenotypic changes. These approaches have been instrumental in identifying genes essential for fatty acid and acyl-CoA metabolism in various model organisms. nih.govillinois.edunih.gov

In the yeast Saccharomyces cerevisiae, systematic gene knockout collections have been used to investigate the roles of numerous genes in central carbon metabolism and lipid synthesis. nih.govbiorxiv.org For example, knocking out genes involved in β-oxidation (the pathway that breaks down fatty acids) can lead to increased accumulation of fatty acid-derived products. illinois.edu Similarly, deleting regulatory genes can alter the expression of enzymes involved in acyl-CoA metabolism, thereby impacting the production of specific molecules. illinois.edu

In bacteria such as Escherichia coli, gene knockout strategies are employed to engineer strains for enhanced production of valuable chemicals derived from acyl-CoAs. nih.gov By deleting genes that divert metabolic flux away from the desired pathway, researchers can channel precursors like acetyl-CoA towards the synthesis of specific fatty acids. nih.gov

These studies provide critical information on gene function and the interconnectivity of metabolic pathways. The phenotypic consequences of a gene knockout, such as the accumulation of a specific substrate or the depletion of a product, offer strong evidence for the gene's role in a particular metabolic process.

Overexpression of genes encoding enzymes in the Hexanoyl-CoA pathway is a common strategy to increase the production of desired metabolites. researchgate.netresearchgate.net For instance, overexpressing acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, has been shown to increase lipid production in various organisms. illinois.eduresearchgate.net In the context of cannabinoid biosynthesis in Cannabis sativa, identifying and overexpressing the specific acyl-activating enzyme (AAE) responsible for producing Hexanoyl-CoA could potentially enhance cannabinoid yields. nih.gov

Site-directed mutagenesis allows for the introduction of specific changes into the amino acid sequence of an enzyme. psu.eduresearchgate.net This powerful technique is used to:

Probe enzyme mechanism: By altering key amino acid residues in the active site, researchers can investigate their roles in substrate binding and catalysis. psu.edunih.gov

Alter substrate specificity: Rational redesign of an enzyme's active site can change its preference for different substrates. For example, acetyl-CoA synthetase has been engineered to utilize longer-chain fatty acids like hexanoate. acs.org

Improve enzyme activity: Mutations can be introduced to enhance an enzyme's catalytic efficiency or stability. researchgate.net

For example, studies on acyl-CoA synthetases have used site-directed mutagenesis to identify residues critical for binding the carboxylate substrate and for the catalytic mechanism. psu.eduacs.org This approach has also been applied to enzymes in polyketide synthesis, which shares mechanistic similarities with fatty acid synthesis, to alter the selection of extender units derived from acyl-CoAs. nih.gov

The CRISPR/Cas9 system has revolutionized genome editing, offering a precise and efficient tool for manipulating genes involved in Hexanoyl-CoA metabolism. mdpi.comnih.gov This technology can be used for a variety of applications, including:

Gene Knockout: Creating targeted gene deletions with high precision to study gene function, as described in the previous section. nih.gov CRISPR/Cas9 simplifies the process of generating knockout cell lines and model organisms. mdpi.com

Gene Activation and Repression (CRISPRa/CRISPRi): Modified versions of the Cas9 protein can be used to either increase (CRISPRa) or decrease (CRISPRi) the expression of specific genes without altering the DNA sequence. nih.gov This allows for the tunable control of metabolic pathways and provides a powerful tool for functional genomics. nih.gov

Genome-wide Screens: CRISPR-based screens enable the systematic knockout or modulation of every gene in the genome to identify those that influence a particular phenotype, such as the production of a metabolite derived from Hexanoyl-CoA. mdpi.com

In the context of metabolic engineering, CRISPR/Cas9 is used to make multiple genetic modifications simultaneously to optimize metabolic pathways for the production of biofuels and other valuable chemicals. nih.gov For instance, it can be used to knockout competing pathways and upregulate the expression of key enzymes in the desired biosynthetic route.

In Vitro Biochemical Reconstitution Systems

In vitro biochemical reconstitution systems provide a controlled environment to study complex metabolic pathways outside the intricate context of a living cell. These systems allow for the detailed investigation of enzyme kinetics, pathway intermediates, and regulatory mechanisms.

Cell-free extracts contain the necessary enzymes and cofactors from a cell to carry out specific metabolic pathways in vitro. These systems are valuable for:

Pathway Elucidation: By supplying the extract with specific substrates (e.g., acetyl-CoA, malonyl-CoA) and monitoring the formation of products, researchers can map out the steps of a metabolic pathway. nih.govbiorxiv.org

Enzyme Activity Assays: Cell-free systems can be used to measure the activity of specific enzymes under various conditions. rsc.org

Metabolic Engineering and Synthetic Biology: Cell-free systems are increasingly used as platforms for prototyping and optimizing engineered metabolic pathways. biorxiv.orgnih.gov They allow for the rapid testing of different enzyme combinations and reaction conditions without the need to genetically modify living organisms. biorxiv.org

For example, the entire fatty acid synthesis pathway from E. coli has been reconstituted in vitro, allowing for the detailed study of its kinetics and substrate requirements, including the utilization of acyl-CoA starters. nih.gov More recently, cell-free systems have been developed that couple gene expression with metabolic synthesis, enabling the production of phospholipids (B1166683) from simple precursors like acetyl-CoA and malonyl-CoA. biorxiv.org These systems offer a powerful tool for understanding and engineering complex biological processes involving Hexanoyl-CoA and other acyl-CoAs.

Table 2: Research Methodologies and Their Applications to Hexanoyl-CoA Studies

MethodologyKey ApplicationExample Finding
Targeted Metabolomics Quantify Hexanoyl-CoA and related metabolites in Cannabis sativa.Hexanoyl-CoA levels correlate with cannabinoid production in floral tissues. nih.gov
Gene Knockout Identify essential genes in yeast lipid metabolism.Knocking out β-oxidation genes increases fatty alcohol production. illinois.edu
Site-Directed Mutagenesis Alter substrate specificity of acetyl-CoA synthetase.Engineered enzyme can utilize hexanoate as a substrate. acs.org
CRISPR/Cas9 Systematically identify genes essential for cancer cell survival.Identified genes in key signaling pathways required for proliferation. nih.gov
In Vitro Reconstitution Analyze the kinetics of the E. coli fatty acid synthase system.Determined optimal concentrations of acetyl-CoA and malonyl-CoA for fatty acid synthesis. nih.gov

Purification and Characterization of Individual Hexanoyl-Coenzyme A Enzymes

The isolation and detailed study of enzymes that produce or utilize hexanoyl-CoA are fundamental to understanding its metabolic functions. This process involves purifying the enzyme away from other cellular components and then characterizing its physical and kinetic properties, often using hexanoyl-CoA or its analogs as substrates.

A variety of enzymes that interact with hexanoyl-CoA have been purified from diverse organisms. For instance, in the bacterium Mycobacterium smegmatis, two forms of enoyl-CoA hydratase (hydratase I and II) were identified based on their different substrate specificities. doi.org Hydratase I, which was more active with shorter chain substrates like crotonyl-CoA than longer ones, was purified 688-fold to homogeneity. doi.org Its molecular weight was determined, suggesting a dimeric structure. doi.org Similarly, 3-hydroxyacyl-CoA dehydrogenase from M. smegmatis was purified 100-fold using a combination of ammonium (B1175870) sulfate (B86663) fractionation and various chromatography techniques. nih.gov This enzyme showed a clear preference for NADH as an electron donor and was confirmed to be involved in the acetyl-CoA dependent elongation of fatty acids. nih.gov

In the nematode Caenorhabditis elegans, recombinant 3-hydroxyacyl-CoA dehydrogenase (cHAD) was overexpressed in Escherichia coli and purified to approximately 99% purity using GST affinity and ion-exchange chromatography. nih.gov This allowed for its crystallization and structural analysis, revealing a dimeric or oligomeric state in solution. nih.gov From the bacterium Caulobacter crescentus, several fatty acid β-oxidation enzymes, including acetoacetyl-CoA thiolase , crotonase , and 3-hydroxyacyl-CoA dehydrogenase , were purified. nih.gov Unlike in E. coli where these enzymes form a multienzyme complex, in C. crescentus they were found to be separate proteins. nih.gov

The characterization of these purified enzymes often involves determining their kinetic parameters with various substrates, including hexanoyl-CoA. For example, the enoyl-CoA hydratase from Aeromonas caviae, involved in polyhydroxyalkanoate (PHA) biosynthesis, demonstrated (R)-specific hydration activity towards enoyl-CoAs with four to six carbon atoms, linking the β-oxidation pathway to PHA production. nih.gov

Table 1: Examples of Purified and Characterized Hexanoyl-Coenzyme A Related Enzymes

EnzymeSource OrganismPurification MethodsKey Characterization Findings
Enoyl-CoA Hydratase I Mycobacterium smegmatisAmmonium sulfate fractionation, gel filtration, DEAE-cellulose chromatography.Purified 688-fold; appears to be a dimer of 16,000 Da subunits; higher activity with shorter chain enoyl-CoAs. doi.org
3-Hydroxyacyl-CoA Dehydrogenase Mycobacterium smegmatisAmmonium sulfate fractionation, gel filtration, DEAE-cellulose, hydroxyapatite, and NAD-Sepharose 4B chromatography.Purified 100-fold; molecular weight of 50,300 Da; specific for NADH; involved in fatty acid elongation. nih.gov
3-Hydroxyacyl-CoA Dehydrogenase (cHAD) Caenorhabditis elegansOverexpression in E. coli, GST affinity chromatography, ion-exchange chromatography.Purified to ~99% homogeneity; exists as a dimer or oligomer; crystallized for structural studies. nih.gov
(R)-Specific Enoyl-CoA Hydratase (PhaJAc) Aeromonas caviaeOverexpression in E. coli, one-step anion-exchange chromatography.Forms a homodimer; shows (R)-specific hydration for C4 to C6 enoyl-CoAs; links β-oxidation to PHA synthesis. nih.gov

Bioinformatic and Computational Approaches

In recent years, computational biology has provided powerful tools to study metabolism on a systemic level. These in silico approaches complement experimental work by enabling the analysis of complex biological networks, simulating dynamic behaviors, and visualizing molecular interactions involving hexanoyl-CoA.

Genome-Scale Metabolic Models Incorporating Hexanoyl-Coenzyme A Pathways

Genome-scale metabolic models (GEMs) are comprehensive mathematical representations of an organism's entire metabolic network, constructed from its annotated genome. nih.govmdpi.com These models are powerful tools for predicting metabolic fluxes and identifying key pathways under various conditions. mdpi.com

Several GEMs have been constructed for organisms relevant to hexanoyl-CoA metabolism, such as those used in the production of hexanoic acid and its derivatives. For example, a GEM named iME375 was developed for Megasphaera elsdenii, a bacterium known for producing hexanoic acid. nih.govresearchgate.netnih.gov This model, accounting for 375 genes and 521 reactions, was used to analyze the bifurcated pathways for hexanoic acid synthesis. nih.govresearchgate.net The analysis revealed that the highest production could be achieved through a balanced contribution from both the typical fatty acid synthesis pathway and a counterclockwise TCA cycle route. nih.govnih.gov

Similarly, GEMs for Escherichia coli have been used to devise metabolic engineering strategies to increase the availability of key precursors like malonyl-CoA, which is central to fatty acid synthesis pathways that involve hexanoyl-CoA. nih.govnih.gov By using computational methods to predict gene knockouts and overexpressions, researchers can rationally design strains with optimized carbon flux towards desired products. nih.gov These models can simulate how perturbations in the network, such as gene deletions, affect the flow of metabolites, including the pool of hexanoyl-CoA. nih.gov The development of these models is an iterative process of "maturation," where they become increasingly comprehensive and predictive as more experimental data is integrated. nih.gov

Enzyme Kinetics Modeling and Simulation

Enzyme kinetics modeling uses mathematical equations to describe the rates of enzyme-catalyzed reactions. numberanalytics.comwikipedia.orgnumberanalytics.com The most common model is the Michaelis-Menten equation, which relates the reaction rate to the concentration of a substrate and two key parameters: Vmax (the maximum reaction rate) and KM (the substrate concentration at which the rate is half of Vmax). github.iolibretexts.orgwikipedia.org

For pathways involving hexanoyl-CoA, kinetic modeling is essential for understanding the dynamic behavior of the system. nih.gov By determining the kinetic parameters (KM and Vmax) for enzymes with respect to hexanoyl-CoA and other related substrates, researchers can build models based on ordinary differential equations (ODEs) to simulate how metabolite concentrations change over time. nih.gov

These simulations can predict how the hexanoyl-CoA pool responds to changes in substrate availability or enzyme expression levels. They can also help elucidate complex regulatory mechanisms, such as feedback inhibition, where a downstream product inhibits an earlier enzyme in the pathway. jackwestin.com For example, kinetic data can reveal competitive inhibition, as seen in the measurement of short-chain acyl-CoA dehydrogenase (SCAD) activity, where hexanoyl-CoA can act as a competitive inhibitor to eliminate interference from medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov Developing accurate kinetic models is crucial for metabolic engineering, as it allows for the prediction of metabolic bottlenecks and the identification of the most effective targets for genetic modification to enhance the production of hexanoyl-CoA-derived compounds. nih.gov

Structural Bioinformatics for Enzyme-Hexanoyl-Coenzyme A Interactions

Structural bioinformatics provides three-dimensional insights into how hexanoyl-CoA binds to the active site of enzymes. Techniques like X-ray crystallography and computational methods such as molecular docking are used to visualize and analyze these interactions at an atomic level.

The crystal structure of an enzyme bound to its substrate or a substrate analog is invaluable. For example, the crystal structure of β-ketoacyl reductase FabG4 from Mycobacterium tuberculosis was determined in a ternary complex with NAD+ and hexanoyl-CoA. nih.gov This structure revealed precisely how hexanoyl-CoA fits within the active site and how specific amino acid residues in two flexible loops interact with the coenzyme A moiety to position the hexanoyl group for catalysis. nih.gov

In cases where a crystal structure is not available, molecular modeling techniques can be employed. Homology modeling can be used to build a 3D model of a target enzyme based on the known structure of a related protein. Subsequently, molecular docking simulations can predict the most likely binding pose of hexanoyl-CoA within the enzyme's active site. These computational approaches have been applied to various acyl-CoA synthetases and ligases, revealing details about their acyl binding pockets. nih.gov For instance, analysis of the CoA binding pocket, often a "pantetheine tunnel" passing between enzyme domains, helps explain substrate specificity and the catalytic mechanism. nih.gov Understanding these structural interactions is critical for guiding protein engineering efforts aimed at altering an enzyme's substrate preference or improving its catalytic efficiency with hexanoyl-CoA.

Biological Systems and Contexts of Hexanoyl Coenzyme a Research

Microbial Metabolism of Hexanoyl-Coenzyme A

In the microbial world, Hexanoyl-CoA is a key player in various metabolic pathways, contributing to energy production, cell structure, and the synthesis of bioactive compounds.

In bacteria, fatty acid metabolism is a central process for building cell membranes and storing energy. Hexanoyl-CoA is an important intermediate in both the synthesis and breakdown of fatty acids. nih.govhmdb.ca

Fatty Acid Synthesis (FAS): Bacteria typically utilize a Type II fatty acid synthase (FAS) system. In this system, the initial building block, acetyl-CoA, is carboxylated to form malonyl-CoA. nih.govyoutube.com Malonyl-CoA is then converted to malonyl-ACP (acyl carrier protein). nih.gov The synthesis is initiated by the condensation of acetyl-CoA with malonyl-ACP. nih.gov Subsequent rounds of elongation involve the addition of two-carbon units from malonyl-ACP. Hexanoyl-ACP, a derivative of Hexanoyl-CoA, represents an intermediate stage in the elongation process, which continues until the desired chain length, often palmitoyl-ACP (C16), is reached. nih.gov

Fatty Acid Degradation (β-oxidation): Bacteria can also break down fatty acids to generate energy through the β-oxidation pathway. In this process, fatty acids are shortened by two carbons in each cycle, producing acetyl-CoA. Hexanoyl-CoA is an intermediate in the degradation of fatty acids that are longer than six carbons. The enzymes involved in the bacterial β-oxidation of fatty acids include acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase. nih.gov

A notable example of Hexanoyl-CoA's role in bacterial metabolism is found in Megasphaera elsdenii, which can produce hexanoic acid. The synthesis of hexanoyl-CoA from butyryl-CoA in this bacterium involves the same enzymes that participate in the synthesis of butyryl-CoA from acetyl-CoA. mdpi.com

Fungi exhibit a vast and diverse secondary metabolism, producing a wide array of compounds with various biological activities. Hexanoyl-CoA and its precursor, acetyl-CoA, are fundamental building blocks for many of these metabolites. nih.govnih.gov

Lipid Metabolism: Fungal lipid metabolism involves both the synthesis and degradation of fatty acids, with acetyl-CoA being a central molecule. nih.govresearchgate.net The synthesis of fatty acids in fungi is carried out by a large, multifunctional enzyme complex known as fatty acid synthase (FAS-I). nih.gov Acetyl-CoA is carboxylated to malonyl-CoA, which serves as the donor of two-carbon units for the growing fatty acid chain. nih.gov The degradation of fatty acids occurs through β-oxidation, providing a source of energy and acetyl-CoA. nih.gov

Secondary Metabolite Production: Many fungal secondary metabolites, including polyketides and terpenes, are derived from acetyl-CoA. nih.gov Polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that use acyl-CoAs, including Hexanoyl-CoA, as building blocks to create complex natural products. frontiersin.org The genes responsible for the biosynthesis of a particular secondary metabolite are often clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). nih.gov The regulation of these clusters is complex and can be linked to fungal development and environmental cues. frontiersin.orgresearchgate.net For instance, in some Aspergillus species, the production of certain secondary metabolites is co-regulated with developmental processes like sporulation. researchgate.net

Archaea represent a distinct domain of life, and their metabolic pathways often exhibit unique features compared to bacteria and eukaryotes. frontiersin.org While the core principles of coenzyme A biosynthesis are conserved across the three domains, archaea possess some distinct enzymes. nih.gov

Regarding fatty acid metabolism, the pathways in archaea are not as well-defined as in bacteria. However, research suggests that some archaea can synthesize and metabolize fatty acids. nih.gov It is proposed that a combination of enzymes similar to those in bacterial β-oxidation, working in reverse, could be responsible for fatty acid biosynthesis in archaea. nih.gov This would involve acyl-coenzyme A (CoA) dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase, along with archaeal acetyl-CoA C-acetyltransferase paralogs. nih.gov The presence of genes for these enzymes often correlates with the presence of membrane-bound energy-transducing complexes, suggesting a functional link. nih.gov

Plant Biochemistry Involving Hexanoyl-Coenzyme A

In plants, Hexanoyl-CoA is involved in crucial biochemical pathways, including the synthesis of seed oils and a diverse array of specialized metabolites.

Plant seed oils are a major source of calories and industrial feedstocks. researchgate.net The synthesis of these oils, primarily in the form of triacylglycerols (TAGs), is a complex process involving multiple cellular compartments. researchgate.netmdpi.com

De novo fatty acid synthesis in plants occurs in the plastids. mdpi.comaocs.org The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACCase), which is a key regulatory step. nih.govnih.gov The malonyl group is then transferred to an acyl carrier protein (ACP). mdpi.com The fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-ACP. youtube.com

While the primary products of plastidial fatty acid synthesis are typically 16- and 18-carbon fatty acids, further elongation to produce very-long-chain fatty acids (VLCFAs) occurs in the endoplasmic reticulum. mdpi.commdpi.com This process involves a fatty acid elongase complex. Hexanoyl-CoA can serve as a precursor for the synthesis of longer-chain fatty acids through these elongation pathways.

Hexanoyl-CoA is a key precursor in the biosynthesis of certain plant specialized metabolites, most notably cannabinoids in Cannabis sativa. nih.govnih.gov

The biosynthesis of cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), occurs in the glandular trichomes of the plant. nih.govdntb.gov.ua The pathway is initiated by the formation of Hexanoyl-CoA. nih.govresearchgate.net An acyl-activating enzyme (AAE), specifically CsAAE1, has been identified in Cannabis sativa trichomes and is responsible for activating hexanoate (B1226103) to form Hexanoyl-CoA. nih.govdntb.gov.ua This enzyme is highly expressed in the glandular trichomes where cannabinoid synthesis takes place. nih.gov

Once formed, Hexanoyl-CoA serves as a substrate for olivetol (B132274) synthase (OLS), which catalyzes its condensation with malonyl-CoA to eventually form olivetolic acid (OA). researchgate.netresearchgate.net Olivetolic acid then combines with geranyl pyrophosphate (GPP) to produce cannabigerolic acid (CBGA), the central precursor for various cannabinoids. researchgate.net The concentration of Hexanoyl-CoA in female hemp flowers has been measured at 15.5 pmol per gram of fresh weight, a level that parallels the accumulation of the final cannabinoid products. nih.govdntb.gov.ua

The origin of the hexanoate used to produce Hexanoyl-CoA is thought to be from the breakdown of unsaturated fatty acids, as suggested by the high abundance of transcripts for desaturases and lipoxygenases in trichomes. nih.gov

Hexanoyl-Coenzyme A in Plant Stress Responses and Signaling

Hexanoyl-coenzyme A (Hexanoyl-CoA) is emerging as a significant molecule in the complex signaling networks that govern plant defense and stress responses. While its precursor, hexanoic acid (HA), has been recognized for its role in priming plants for enhanced defense, evidence suggests that hexanoyl-CoA may be the metabolically active form that triggers these protective mechanisms. nih.gov

When plants are treated with HA, they exhibit an accumulation of defense-related signaling molecules, including precursors to jasmonic acid (JA) such as 12-oxo-phytodienoic acid (OPDA). nih.gov OPDA itself has signaling functions independent of JA, contributing to redox balancing within the cell. nih.gov The involvement of both JA and salicylic (B10762653) acid (SA) pathways, activated by HA treatment, points to a broad-spectrum defense priming. This dual activation is associated with rapid callose deposition, a key structural reinforcement against pathogen invasion. nih.gov

The conversion of HA to hexanoyl-CoA is a critical activation step, analogous to the activation of other fatty acids for metabolic processing. In the plant Cannabis sativa, for instance, an acyl-activating enzyme (AAE) has been identified that specifically converts hexanoate into hexanoyl-CoA, highlighting the presence of enzymatic machinery to produce this molecule. capes.gov.br Although this particular study focused on cannabinoid biosynthesis, the identification of such an enzyme underscores the plant's capacity to generate hexanoyl-CoA from free fatty acids.

Research findings indicate that hexanoyl-CoA's role in stress signaling is linked to its position as an intermediate in fatty acid metabolism, which is intrinsically connected to plant defense. nih.govfrontiersin.org Fatty acids and their derivatives, including C6 volatiles synthesized from acetate (B1210297), are produced in response to physical damage or herbivore attack and act as defense primers. nih.gov The metabolic pathways that produce and utilize acyl-CoAs are central to generating these signaling molecules. Furthermore, the acetyl-CoA derived from fatty acid oxidation in peroxisomes can serve as a donor for histone acetylation, suggesting a role for fatty acid metabolism in epigenetic regulation of gene expression during stress responses. frontiersin.org

Table 1: Key Findings on Hexanoyl-CoA's Role in Plant Stress

Research Area Key Finding Implication
Active Molecule Hexanoyl-CoA is proposed as the active molecule derived from hexanoic acid (HA) for defense priming. nih.gov Intracellular conversion is likely necessary for function.
Signaling Pathways HA treatment, likely via hexanoyl-CoA, induces both jasmonic acid (JA) and salicylic acid (SA) defense pathways. nih.gov Provides broad-spectrum resistance to pathogens.
Metabolic Precursor Accumulation of the JA precursor OPDA is observed following HA treatment. nih.gov Links hexanoyl-CoA metabolism to established defense hormone signaling.
Enzymatic Synthesis Acyl-activating enzymes that produce hexanoyl-CoA have been identified in plants like Cannabis sativa. capes.gov.br Confirms the biochemical basis for hexanoyl-CoA production in plant cells.
Epigenetic Regulation Acetyl-CoA from peroxisomal fatty acid oxidation, a related process, can influence histone acetylation. frontiersin.org Suggests a potential mechanism for gene regulation in stress responses.

Role in Non-Human Animal Models and Cellular Systems

In non-clinical animal models, hexanoyl-CoA is a key intermediate in the metabolism of medium-chain fatty acids within the liver and adipose tissue. These tissues are central hubs for fatty acid processing, including both synthesis (lipogenesis) and breakdown (oxidation). Hexanoyl-CoA, as a medium-chain acyl-CoA, is processed primarily within the mitochondria to generate energy. nih.gov

In the liver (hepatic tissue), fatty acid oxidation provides acetyl-CoA not only for the tricarboxylic acid (TCA) cycle to produce ATP but also for the synthesis of ketone bodies, particularly during periods of fasting when glycogen (B147801) stores are depleted. nih.gov While many studies focus on disease states like non-alcoholic fatty liver disease (NAFLD) nih.govnih.gov, the fundamental pathways observed in non-clinical models show that the liver efficiently takes up and oxidizes medium-chain fatty acids like hexanoate. The conversion to hexanoyl-CoA is the requisite first step for this metabolic processing.

In adipose tissue, hexanoyl-CoA is similarly involved in fatty acid metabolism. Adipose cells store fatty acids as triacylglycerols and release them during periods of energy demand. The oxidation of these fatty acids, proceeding through acyl-CoA intermediates like hexanoyl-CoA, provides energy for the adipocytes themselves and releases fatty acids into circulation for other tissues. The regulation of these pathways is critical for maintaining energy homeostasis. For example, insulin (B600854), a key anabolic hormone, promotes the conversion of glucose into fats (lipogenesis) in adipose tissue, a process that involves acyl-CoA intermediates. wikipedia.org Conversely, hormones like glucagon (B607659) and epinephrine (B1671497) stimulate the breakdown of stored fats, increasing the flux through fatty acid oxidation pathways where hexanoyl-CoA is an intermediate. nih.gov

Hexanoyl-CoA is a central molecule in the mitochondrial β-oxidation of medium-chain fatty acids in animal cells. hmdb.ca This catabolic process systematically shortens the fatty acyl chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH₂. These products are then used to generate large quantities of ATP through the TCA cycle and oxidative phosphorylation. nih.govnih.gov

The β-oxidation of hexanoyl-CoA involves a sequence of four enzymatic reactions:

Dehydrogenation: Acyl-CoA dehydrogenase removes two hydrogen atoms from hexanoyl-CoA, creating a double bond and producing FADH₂.

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond. nih.gov

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH.

Thiolysis: Thiolase cleaves the molecule, releasing a two-carbon acetyl-CoA unit and a four-carbon acyl-CoA (butyryl-CoA). nih.gov

This butyryl-CoA then re-enters the β-oxidation spiral for one final cycle. The entire process is highly efficient, making fatty acids a primary fuel source for tissues with high energy demands, such as the heart and skeletal muscle, especially during fasting or exercise. nih.gov The transport of the initial fatty acid into the mitochondria is a tightly regulated, rate-limiting step, often involving the carnitine shuttle system for long-chain fatty acids. researchgate.net However, medium-chain fatty acids like hexanoate can often cross the mitochondrial membranes more readily before their activation to hexanoyl-CoA within the mitochondrial matrix.

While mitochondria are the primary site for β-oxidation, this process also occurs in other cellular compartments, notably peroxisomes and, to a lesser extent, the endoplasmic reticulum (ER), where hexanoyl-CoA plays a role. nih.govmdpi.com

Peroxisomes: Peroxisomal β-oxidation differs from the mitochondrial pathway in its initial step and its primary purpose. nih.gov Instead of an acyl-CoA dehydrogenase, peroxisomes use an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified by catalase. quiz-maker.comyoutube.com This initial step does not generate ATP. Peroxisomes are primarily responsible for shortening very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids, which are poor substrates for mitochondrial enzymes. mdpi.com These longer fatty acids are oxidized until they become medium-chain acyl-CoAs, such as hexanoyl-CoA, or shorter. These shortened acyl-CoAs can then be transported to the mitochondria for complete oxidation to CO₂ and water. nih.govfrontiersin.org Therefore, hexanoyl-CoA can be both a product of peroxisomal oxidation and a substrate for further breakdown.

Endoplasmic Reticulum (ER): The ER is the main site of fatty acid elongation and desaturation, as well as the synthesis of complex lipids and steroids. quiz-maker.com While full β-oxidation is not a primary function of the ER, it contains enzymes capable of performing ω-oxidation, an alternative pathway that hydroxylates the terminal methyl carbon of fatty acids. nih.gov Furthermore, the ER is involved in the initial activation of fatty acids to their CoA esters, including the formation of hexanoyl-CoA, which can then be directed to other organelles or used within the ER for lipid synthesis. nih.gov The ER membrane system facilitates the interplay between different organelles, ensuring that acyl-CoAs like hexanoyl-CoA are available where needed for either catabolic or anabolic processes. frontiersin.orgnih.gov

Table 2: Hexanoyl-CoA Metabolism in Different Cellular Compartments

Organelle Primary Role Involving Hexanoyl-CoA Key Enzymes/Pathways Products/Substrates
Mitochondria Energy production via complete β-oxidation. nih.gov Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Thiolase. Substrate: Hexanoyl-CoA. Products: Acetyl-CoA, Butyryl-CoA, NADH, FADH₂.
Peroxisomes Chain-shortening of very-long-chain fatty acids. nih.govmdpi.com Acyl-CoA Oxidase. Product: Hexanoyl-CoA (from longer chains). Substrate: For further breakdown.
Endoplasmic Reticulum (ER) Fatty acid activation and lipid synthesis. quiz-maker.comnih.gov Acyl-CoA Synthetases, ω-oxidation enzymes. Substrate: Hexanoyl-CoA (for lipid synthesis).

Comparative Biochemistry of Hexanoyl-Coenzyme A Metabolism Across Domains of Life

Hexanoyl-CoA is an intermediate in fatty acid metabolism that exists across all domains of life, from bacteria to eukaryotes, highlighting the fundamental importance of this metabolic hub. hmdb.ca The pathways that produce and consume hexanoyl-CoA are central to energy generation, biosynthesis of cellular structures, and signaling.

In bacteria and archaea , acyl-CoAs are central to both catabolism and anabolism. Many bacteria utilize fatty acid oxidation as a key energy source. The enzymes involved in bacterial β-oxidation are generally soluble proteins, in contrast to the membrane-associated systems found in the mitochondria of eukaryotes. Furthermore, pathways like the acetyl-CoA pathway, used by some anaerobic microbes for carbon fixation, are considered among the most ancient metabolic routes on Earth. nih.gov This suggests that the chemistry involving CoA thioesters was a foundational element of early life. nih.gov

In eukaryotes , the metabolism of hexanoyl-CoA is compartmentalized, primarily occurring in mitochondria and peroxisomes as detailed previously. nih.gov In plants , hexanoyl-CoA is not only part of energy metabolism but also a precursor for specialized metabolites, such as cannabinoids in Cannabis sativa capes.gov.br and potentially as a signaling molecule in stress responses. nih.gov In animals , its role is heavily skewed towards energy production through β-oxidation in tissues like the liver, heart, and muscle. nih.gov

The enzymes that handle acyl-CoAs, such as CoA transferases, are found across all domains of life, though they have evolved into distinct families with different substrate specificities and structures. nih.gov This diversity reflects the adaptation of a core metabolic process to the specific needs of different organisms and environments.

The pathways involving CoA thioesters, including hexanoyl-CoA, are remarkably conserved throughout evolution, pointing to their ancient origins. The acetyl-CoA pathway, which involves the synthesis of acetate from H₂ and CO₂, is hypothesized to be one of the first autotrophic processes on Earth, potentially predating enzymes and occurring on mineral surfaces in hydrothermal vents. nih.gov

The central role of coenzyme A as a carrier for acyl groups is a universally conserved biochemical strategy. nih.gov Proteins with CoA-binding domains are found in all domains of life. nih.gov For example, the Nat/Ivy superfamily of proteins, which binds CoA and catalyzes acyltransferase reactions, is a ubiquitous and ancient evolutionary lineage. nih.gov The fundamental structure of the CoA-binding pocket in these and other enzymes shows significant conservation, indicating a common evolutionary ancestor. nih.gov

Divergent Metabolic Strategies Involving Hexanoyl-Coenzyme A

Hexanoyl-coenzyme A (Hexanoyl-CoA) serves as a critical intermediate in a variety of metabolic pathways across different biological kingdoms, highlighting its versatile role in cellular biochemistry. Its involvement ranges from primary metabolism in mammals to the synthesis of specialized secondary metabolites in plants.

In mammalian systems, hexanoyl-CoA is recognized as a medium-chain fatty acyl-CoA. It notably functions as a preferred substrate for ghrelin O-acyltransferase (GOAT), an enzyme that acylates the hormone ghrelin. coenzalabs.comcaymanchem.com This modification is crucial for ghrelin's biological activity in regulating appetite and energy homeostasis. coenzalabs.com The catalytic efficiency of GOAT is reportedly higher with hexanoyl-CoA compared to other acyl-CoAs like octanoyl-CoA. coenzalabs.comcaymanchem.com

In the plant kingdom, particularly in Cannabis sativa, hexanoyl-CoA is a key precursor in the biosynthesis of cannabinoids. coenzalabs.comnih.gov It is utilized by olivetol synthase, a polyketide synthase, to produce olivetolic acid, which is a foundational molecule for the synthesis of compounds like cannabigerolic acid (CBGA). coenzalabs.com The formation of hexanoyl-CoA for this pathway is catalyzed by an acyl-activating enzyme (AAE), specifically CsAAE1, which is highly expressed in the glandular trichomes where cannabinoid synthesis occurs. nih.gov This enzyme activates hexanoate to form hexanoyl-CoA in the cytoplasm, channeling it into the cannabinoid production line. nih.gov Research suggests that the hexanoate precursor itself may be derived from the breakdown of unsaturated fatty acids. nih.gov

Furthermore, in lactating cow mammary glands, fatty acid synthetase has been shown to produce butyryl-CoA and hexanoyl-CoA, demonstrating another context of its synthesis. ebi.ac.uk The amount of these short-chain products is directly related to the concentration of acetyl-CoA. ebi.ac.uk

These examples underscore the divergent metabolic roles of hexanoyl-CoA, from hormonal regulation in mammals to the production of complex secondary metabolites in plants.

Biotechnological Applications of Hexanoyl-Coenzyme A Research

The understanding of hexanoyl-CoA's role in various metabolic pathways has opened avenues for its application in biotechnology, particularly in the fields of metabolic engineering and industrial biocatalysis.

Metabolic engineering leverages the manipulation of cellular pathways to produce desired chemicals, and hexanoyl-CoA is a key target for the production of medium-chain fatty acids (MCFAs) and their derivatives, which are valuable as biofuels and oleochemicals. nih.govosti.govnsf.gov Traditional strategies for producing oleochemicals often rely on the use of thioesterases to generate fatty acids of specific chain lengths. nih.govosti.govnsf.gov However, to convert these acids into other valuable products like fatty alcohols or ketones, they must be reactivated to their coenzyme A thioester forms, a process that consumes ATP. nih.govosti.govnsf.gov

A more efficient strategy involves the direct transfer of the acyl chain from an acyl-carrier protein (ACP) to a CoA-thioester, bypassing the need for ATP-dependent reactivation. nih.govosti.govnsf.gov Researchers have successfully demonstrated this by expressing the enzyme PhaG, a 3-hydroxyacyl-ACP:CoA transacylase, in Escherichia coli. nih.govresearchgate.net This creates a pool of acyl-CoAs, including hexanoyl-CoA, that can be channeled towards the production of various oleochemicals. nih.govresearchgate.net Through further bioprospecting, mutagenesis, and metabolic engineering, strains of E. coli have been developed that can produce over 1 g/L of medium-chain free fatty acids, fatty alcohols, and methyl ketones. nih.govresearchgate.net

The production of hexanoic acid, a direct derivative of hexanoyl-CoA, has been engineered in yeast, specifically Kluyveromyces marxianus. nih.gov By introducing a synthetic pathway consisting of several genes, including AtoB, BktB, Crt, Hbd, and Ter, researchers achieved the production of 154 mg/L of hexanoic acid. nih.gov This work highlighted the potential and challenges of different enzymatic routes for chain elongation to produce hexanoyl-CoA and subsequently hexanoic acid. nih.gov

These metabolic engineering strategies are crucial for developing sustainable and economically viable processes for the production of advanced biofuels and bio-based chemicals. nih.govsci-hub.senih.govresearchgate.net

The versatility of hexanoyl-CoA as a precursor extends to the production of various specialty chemicals beyond biofuels. The principles of metabolic engineering are applied to create microbial cell factories capable of synthesizing high-value compounds.

A significant application lies in the production of cannabinoids. As previously mentioned, hexanoyl-CoA is the starter unit for the biosynthesis of olivetolic acid, the precursor to cannabinoids like THC and CBD. coenzalabs.comnih.gov By understanding the enzymatic steps, specifically the role of olivetol synthase and the hexanoyl-CoA synthetase CsAAE1, it is possible to engineer microorganisms like yeast to produce these valuable pharmaceutical compounds. nih.gov

Furthermore, engineered pathways involving hexanoyl-CoA can be designed for the synthesis of other C6 building blocks. Biochemical pathways can be constructed to produce adipic acid, 6-aminohexanoic acid, and 1,6-hexanediol, all of which are important industrial chemicals. google.com These pathways can utilize fatty acid synthesis enzymes and specific oxidative cleavage enzymes that act on acyl-ACP substrates to generate precursors for these C6 chemicals. google.com

The ability to engineer pathways that control the flux of central metabolites like acetyl-CoA, the ultimate precursor for hexanoyl-CoA, is fundamental to these applications. nih.govnih.gov By optimizing the supply of acetyl-CoA and channeling it through specifically designed enzymatic cascades, the production of a wide array of specialty chemicals derived from hexanoyl-CoA becomes feasible.

In vitro enzyme systems, where metabolic pathways are reconstructed outside of a living cell using purified or partially purified enzymes, offer a powerful platform for industrial biocatalysis. researchgate.net This approach avoids the complexities and side reactions of cellular metabolism, allowing for greater control over the reaction conditions and potentially higher product yields. researchgate.net

Research into the enzymes that utilize hexanoyl-CoA as a substrate provides a toolbox for designing such cell-free systems. For instance, the enzymes involved in cannabinoid biosynthesis could be used in an in vitro system to produce olivetolic acid from hexanoyl-CoA and malonyl-CoA. ebi.ac.uk This would allow for the production of this key intermediate without the need to cultivate and extract it from Cannabis sativa plants.

Similarly, enzymes from engineered metabolic pathways for the production of biofuels or other specialty chemicals can be adapted for in vitro use. For example, a cascade of enzymes could be assembled to convert a simple substrate like glucose into hexanoyl-CoA, which could then be further converted to hexanoic acid, hexanol, or other desired products by adding the appropriate terminal enzymes. researchgate.net The use of thermophilic enzymes in such systems can offer advantages in terms of stability and reaction rates. nih.gov

While challenges such as enzyme stability, cofactor regeneration, and cost remain, in vitro enzymatic synthesis represents a promising frontier for the industrial production of chemicals derived from hexanoyl-CoA, offering a more direct and potentially more efficient route compared to whole-cell fermentation. researchgate.netftb.com.hr

Future Directions and Emerging Areas in Hexanoyl Coenzyme a Research

Novel Enzymes and Pathways Discovery

A primary focus of future research is the identification and characterization of new enzymes and metabolic pathways that utilize or produce hexanoyl-CoA. While its role in beta-oxidation is well-established, its involvement in the biosynthesis of specialized metabolites is an area ripe for exploration. nih.govhmdb.ca

Recent studies have already begun to uncover novel enzymatic players. For instance, in Cannabis sativa, an acyl-activating enzyme, CsAAE1, has been identified as the hexanoyl-CoA synthetase that supplies the precursor for cannabinoid biosynthesis. nih.gov This enzyme, which is highly expressed in the plant's glandular trichomes, activates hexanoate (B1226103) to form hexanoyl-CoA, a critical step in the production of compounds like cannabidiolic acid (CBDA). nih.govresearchgate.net Researchers suggest that CsAAE1 may have evolved from a peroxisomal enzyme, losing its peroxisome targeting sequence to function in the cytoplasm where cannabinoid synthesis occurs. nih.gov

Furthermore, research into mitochondrial fatty acid beta-oxidation has revealed complex, multi-functional enzymes. A trifunctional protein has been purified from rat liver mitochondria that exhibits enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities, demonstrating how multiple steps in a pathway can be consolidated into a single complex. nih.gov The discovery of such enzyme complexes highlights the efficiency of metabolic channeling in cellular processes.

The exploration of metabolic pathways in various organisms continues to reveal new contexts for hexanoyl-CoA. For example, it is a known intermediate in the beta-oxidation of larger fatty acids like octanoyl-CoA. metabolomicsworkbench.org In the realm of synthetic biology, alternative pathways for producing key metabolic building blocks are being explored. For example, novel routes to malonyl-CoA, a critical precursor for many bioproducts, are being engineered to bypass the limitations of native pathways, which could indirectly influence fluxes through hexanoyl-CoA-related pathways. biorxiv.org

Table 1: Examples of Recently Investigated Enzymes in Hexanoyl-CoA Metabolism

Enzyme/Protein Organism/System Function Research Finding
CsAAE1 Cannabis sativa Acyl-activating enzyme Synthesizes hexanoyl-CoA from hexanoate, providing the precursor for cannabinoid biosynthesis. nih.govresearchgate.net
Trifunctional Protein Rat Liver Mitochondria Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, 3-ketoacyl-CoA thiolase A multi-enzyme complex involved in long-chain fatty acid beta-oxidation. nih.gov
Chalcone (B49325) Synthase (CHS) Physcomitrella patens Polyketide synthase Can utilize hexanoyl-CoA as a starter substrate to produce pyrone derivatives. researchgate.net

| Acetoacetyl-CoA Thiolase/HMG-CoA Synthase Complex | Archaea | Isoprenoid biosynthesis | Channels the intermediate acetoacetyl-CoA, which is formed from two acetyl-CoA molecules, in the first step of isoprenoid synthesis. pnas.org |

Advanced Multi-Omics Integration for Systems-Level Understanding

To comprehend the multifaceted roles of hexanoyl-CoA, researchers are moving beyond single-gene or single-pathway analyses. The integration of multiple "omics" datasets—including transcriptomics, proteomics, and metabolomics—provides a systems-level view of how hexanoyl-CoA metabolism is regulated and how it impacts global cellular function. frontiersin.org

Multi-omics approaches have already proven valuable in related fields. For instance, a study on an anti-tubercular fatty acid analog used a multi-omics approach to reveal significant alterations in bacterial metabolism, including changes in fatty acid biosynthesis and pyrimidine (B1678525) metabolism. nih.gov Similarly, combined transcriptomic and proteomic analyses in yaks have helped identify key pathways, such as the PPAR signaling pathway, and genes like ACADS (Acyl-CoA Dehydrogenase, Short-Chain) that are crucial for fat deposition. nih.gov

In the context of hexanoyl-CoA, such integrated analyses can:

Identify Regulatory Hubs: Pinpoint key transcription factors, signaling proteins, and non-coding RNAs that control the expression of enzymes involved in hexanoyl-CoA synthesis and degradation.

Uncover Metabolic Crosstalk: Reveal how changes in hexanoyl-CoA levels affect other pathways, such as glycolysis, the TCA cycle, and amino acid metabolism. mdpi.com

Map Dynamic Responses: Elucidate how the hexanoyl-CoA metabolic network adapts to different physiological conditions, nutrient availability, or environmental stresses.

A study on the microalga Acutodesmus sp. demonstrated how multi-omics analysis could link the signaling molecule N-hexanoyl-DL-homoserine lactone to increased biomass and lutein (B1675518) production, identifying key functional genes for future metabolic engineering. researchgate.net Tools for visualizing these complex, multi-layered datasets on metabolic network diagrams are also in development, which will be critical for interpreting the data and generating new hypotheses. frontiersin.org

Development of Innovative Research Tools for Hexanoyl-Coenzyme A Studies

Progress in understanding hexanoyl-CoA is intrinsically linked to the development of more sensitive and specific analytical tools. The ability to accurately quantify hexanoyl-CoA and related metabolites, as well as to measure the activity of enzymes that act upon it, is fundamental to future discoveries.

Key areas for tool development include:

Advanced Mass Spectrometry: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are already essential for quantifying low-abundance molecules like hexanoyl-CoA, as demonstrated in the analysis of Cannabis flowers where levels were measured at 15.5 pmol per gram of fresh weight. nih.gov Future advancements will likely focus on improving sensitivity, throughput, and spatial resolution, enabling single-cell metabolomics.

Biosensors: The development of genetically encoded or synthetic biosensors for hexanoyl-CoA would allow for real-time monitoring of its concentration within living cells and specific subcellular compartments. This would provide unprecedented insight into the dynamics of metabolic fluxes.

Novel Assay Methods: Spectrophotometric assays, which measure the release of coenzyme A using reagents like Ellman's reagent, are standard for determining thioesterase activity. pubcompare.ai High-performance liquid chromatography (HPLC) is also used to analyze reaction products, for example, in studies of chalcone synthase mutants reacting with hexanoyl-CoA. researchgate.net The development of higher-throughput and more direct assays will accelerate the characterization of new enzymes.

Computational and Modeling Tools: As multi-omics datasets grow in complexity, sophisticated computational tools will be required for data integration and metabolic modeling. frontiersin.org These models can predict metabolic fluxes and identify potential bottlenecks or regulatory points in hexanoyl-CoA metabolism, guiding experimental efforts. mdpi.com

Elucidating Undiscovered Regulatory Mechanisms

The production and consumption of hexanoyl-CoA are tightly regulated to meet the cell's metabolic demands. ontosight.ai While some regulatory principles are understood from the broader context of fatty acid metabolism, many specific mechanisms controlling hexanoyl-CoA pools remain unknown.

Future research will likely focus on:

Allosteric Regulation and Feedback Inhibition: In fatty acid synthesis, the end-product palmitoyl-CoA is known to inhibit acetyl-CoA carboxylase, a key regulatory enzyme. wikipedia.org It is plausible that hexanoyl-CoA or its derivatives could exert similar feedback control on specific enzymes involved in its own synthesis or in related pathways.

Post-Translational Modifications: Protein acylation, a post-translational modification where an acyl group like hexanoyl is attached to a protein, is an emerging area of study. ontosight.ai This modification can alter a protein's function, localization, or stability. Identifying which proteins are hexanoylated and understanding the functional consequences is a major frontier. Acetylation, the addition of an acetyl group from acetyl-CoA, is known to regulate thousands of proteins, including metabolic enzymes, and similar principles may apply to hexanoylation. nih.gov

Transcriptional Control: Identifying the specific transcription factors and signaling pathways that respond to changes in hexanoyl-CoA levels or the demand for its downstream products is crucial. The PPAR signaling pathway, for example, is known to regulate key enzymes in lipid metabolism and is a likely candidate for involvement in hexanoyl-CoA regulation. nih.gov

Subcellular Compartmentalization: Hexanoyl-CoA is found in different cellular compartments, including mitochondria and the cytoplasm. nih.govhmdb.ca Understanding how its transport between these compartments is regulated is key to understanding its distinct roles in processes like mitochondrial beta-oxidation versus cytosolic cannabinoid synthesis. hmdb.canih.govyoutube.com

Expanding Biotechnological Applications of Hexanoyl-Coenzyme A Metabolism

Hexanoyl-CoA is a valuable precursor for the biotechnological production of a wide range of chemicals. Harnessing and engineering its metabolism in microbial or plant systems holds significant promise for sustainable manufacturing.

Emerging applications include:

Cannabinoid Production: As the direct precursor to olivetolic acid, hexanoyl-CoA is essential for the synthesis of major cannabinoids like THC and CBD. nih.govresearchgate.net Engineering microbes like yeast or bacteria to produce hexanoyl-CoA efficiently is a cornerstone of efforts to produce cannabinoids via fermentation, offering a more controlled and scalable alternative to agricultural production. researchgate.net

Biofuels and Specialty Chemicals: As a medium-chain fatty acyl-CoA, hexanoyl-CoA can be a building block for biofuels and other valuable chemicals. For example, modifying the chain-length specificity of enzymes in fatty acid synthesis could lead to the targeted production of hexanoic acid-derived products.

Novel Polyketides: Polyketide synthases are a versatile class of enzymes that can use various acyl-CoA starter units, including hexanoyl-CoA, to generate a vast diversity of complex natural products with potential pharmaceutical applications. researchgate.net

Enhanced Food and Feed Products: The metabolic pathways involving hexanoyl-CoA are central to the production of long-chain polyunsaturated fatty acids (LC-PUFAs) like EPA and DHA in marine algae. mdpi.com Understanding and engineering the flux through these pathways, including the enzymes that utilize acyl-CoAs, could lead to enhanced production of these nutritionally important lipids. mdpi.com

Table 2: Potential Biotechnological Applications of Hexanoyl-CoA Metabolism

Application Area Target Product(s) Role of Hexanoyl-CoA Key Research Direction
Pharmaceuticals Cannabinoids (THC, CBD), Novel Polyketides Essential biosynthetic precursor Engineering microbial hosts for high-yield production; discovering novel polyketide synthases that accept hexanoyl-CoA. nih.govresearchgate.netresearchgate.net
Nutraceuticals Long-Chain Polyunsaturated Fatty Acids (EPA, DHA) Intermediate in fatty acid metabolism Optimizing metabolic flux in algae and other microorganisms to increase yields of valuable fatty acids. mdpi.com
Biofuels & Chemicals Hexanoic acid, Medium-chain alcohols Direct precursor Metabolic engineering of microorganisms to channel carbon flux towards hexanoyl-CoA and its derivatives.

| Agriculture | Disease-resistant plants | Precursor for defense compounds (e.g., phenylpropanoids) | Understanding and manipulating pathways like the phenylpropanoid pathway to enhance plant resilience. frontiersin.org |

Q & A

Q. How can researchers design a cost-effective workflow for large-scale enzymatic studies with Hexanoyl-Coenzyme A (triammonium)?

  • Methodological Answer : Prioritize high-yield synthesis methods (e.g., enzymatic over chemical synthesis) and automate assays using microplate readers. Apply fractional factorial designs to minimize reagent use while maximizing data output. Use open-source tools (e.g., R, Python) for data analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.